5-Azetidin-3-yl-1,3-oxazole
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H10Cl2N2O |
|---|---|
Molecular Weight |
197.06 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-1,3-oxazole;dihydrochloride |
InChI |
InChI=1S/C6H8N2O.2ClH/c1-5(2-7-1)6-3-8-4-9-6;;/h3-5,7H,1-2H2;2*1H |
InChI Key |
PSHYMPYMRAHKLU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CN=CO2.Cl.Cl |
Origin of Product |
United States |
The Azetidinyl-Oxazole Scaffold: A Novel Modulator of Nicotinic Acetylcholine Receptors
An In-depth Technical Guide on the Putative Mechanism of Action for Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-Azetidin-3-yl-1,3-oxazole moiety represents a compelling structural motif in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. While direct pharmacological data on this specific compound is emerging, a comprehensive analysis of its constituent parts—the azetidine ring and the 1,3-oxazole core—provides a strong predictive framework for its mechanism of action. This guide synthesizes existing research on analogous compounds to postulate that 5-Azetidin-3-yl-1,3-oxazole acts as a selective modulator of nicotinic acetylcholine receptors (nAChRs). We will explore the rationale behind this hypothesis, delve into the specific nAChR subtypes likely targeted, and outline the experimental methodologies required to validate these claims.
Introduction: The Rationale for Targeting Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their activation by the endogenous neurotransmitter acetylcholine, or by exogenous ligands like nicotine, leads to the influx of cations and subsequent neuronal depolarization. The diverse subunit composition of nAChRs gives rise to a multitude of receptor subtypes, each with distinct pharmacological properties and anatomical distributions.[2] This subtype diversity, including the widespread expression of α4β2 and α7 subtypes in the brain, presents a rich landscape for the development of targeted therapeutics for conditions such as depression, Alzheimer's disease, schizophrenia, and chronic pain.[2][3]
The therapeutic strategy often revolves around the development of subtype-selective agonists or partial agonists. These agents can enhance cholinergic signaling in specific brain circuits implicated in disease pathophysiology while minimizing off-target effects that can lead to adverse events.[3] The azetidinyl-oxazole scaffold is a prime example of a chemical structure designed to achieve such selectivity.
Deconstructing the Pharmacophore: Azetidine and 1,3-Oxazole
The predicted pharmacological profile of 5-Azetidin-3-yl-1,3-oxazole is derived from the well-established roles of its core components in nAChR ligand design.
The Azetidine Moiety: A Bioisostere for Enhanced Potency and Selectivity
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is frequently employed as a bioisosteric replacement for the pyrrolidine or piperidine rings found in many natural and synthetic nAChR ligands.[4][5] This structural modification can confer several advantages:
-
Increased Potency: In several classes of nAChR agonists, the substitution of a pyrrolidine with an azetidine ring has been shown to increase binding affinity and functional potency.[4][6] This is often attributed to the more constrained geometry of the azetidine ring, which can lead to a more favorable interaction with the receptor's binding pocket.
-
Improved Selectivity: The azetidine moiety can contribute to enhanced selectivity for specific nAChR subtypes. For instance, certain azetidine-containing compounds have demonstrated a high degree of selectivity for the α4β2 subtype over other subtypes like α3β4, which is associated with undesirable peripheral side effects.[7]
-
Favorable Physicochemical Properties: The smaller size and lower lipophilicity of the azetidine ring compared to its larger homologues can improve a compound's pharmacokinetic properties, such as solubility and membrane permeability.[5]
The 1,3-Oxazole Ring: A Versatile Heterocyclic Core
The 1,3-oxazole ring is a five-membered aromatic heterocycle that serves as a key structural element in a wide array of biologically active molecules.[8][9] In the context of nAChR ligands, the oxazole (or its isomer, isoxazole) ring often acts as a bioisosteric replacement for the pyridine ring of nicotine.[4][6] This substitution can influence:
-
Receptor Subtype Affinity: The electronic properties and hydrogen bonding capabilities of the oxazole ring can be fine-tuned through substitution to optimize interactions with specific amino acid residues in the nAChR binding site, thereby influencing subtype selectivity.[9][10]
-
Functional Activity: The nature of the oxazole ring and its substituents can determine whether a compound acts as a full agonist, a partial agonist, or an antagonist at a given nAChR subtype.[7][11] Partial agonists are of particular interest as they can provide a modulatory effect on neurotransmission without causing the extensive receptor desensitization that can occur with full agonists.[7]
Putative Mechanism of Action: Selective Agonism at Neuronal nAChRs
Based on the analysis of its structural components, 5-Azetidin-3-yl-1,3-oxazole is hypothesized to function as a selective agonist or partial agonist at neuronal nAChRs, with a likely preference for the α4β2 subtype.
Primary Target: The α4β2 Nicotinic Acetylcholine Receptor
The α4β2 nAChR is the most abundant high-affinity nicotine binding site in the mammalian brain and is a well-validated target for the treatment of depression and other CNS disorders.[3][7] Compounds containing both azetidine and isoxazole moieties have shown high affinity and functional potency at this receptor subtype.[4][6]
The proposed mechanism involves the following steps:
-
Binding: The azetidinyl nitrogen, in its protonated state, is expected to form a crucial cation-π interaction with a tryptophan residue in the aromatic box of the α4 subunit's binding site. The oxazole ring would then engage in hydrogen bonding and van der Waals interactions with residues on the complementary β2 subunit.
-
Channel Gating: Upon binding, the ligand would induce a conformational change in the receptor, leading to the opening of the ion channel.
-
Neuronal Depolarization: The influx of Na+ and Ca2+ ions through the open channel would cause depolarization of the neuron.
-
Neurotransmitter Release: In presynaptic terminals, this depolarization would trigger the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, depending on the location of the receptor. This modulation of neurotransmitter release is believed to underlie the therapeutic effects of α4β2 nAChR agonists in conditions like depression.[7]
Potential for α7 nAChR Activity
The α7 nAChR is another important CNS target, implicated in cognitive function and inflammation.[11][12] While the azetidinyl-oxazole scaffold is more commonly associated with α4β2 activity, some oxadiazole derivatives (structurally related to oxazoles) have been shown to interact with α7 nAChRs.[11][13] Therefore, it is plausible that 5-Azetidin-3-yl-1,3-oxazole could exhibit some degree of activity at this subtype, potentially as a partial agonist or a silent agonist (a ligand that binds to the receptor and promotes a desensitized state without channel opening).[14]
Experimental Validation: A Step-by-Step Methodological Approach
To confirm the hypothesized mechanism of action, a series of in vitro and in vivo experiments are necessary.
In Vitro Characterization
4.1.1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of 5-Azetidin-3-yl-1,3-oxazole for various nAChR subtypes.
-
Methodology:
-
Prepare cell membranes from cell lines stably expressing specific human nAChR subtypes (e.g., α4β2, α3β4, α7).
-
Incubate the membranes with a known radioligand for each subtype (e.g., [³H]epibatidine for α4β2 and α3β4, [¹²⁵I]α-bungarotoxin for α7) in the presence of increasing concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the Ki value from the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
-
-
Expected Outcome: High affinity for the α4β2 subtype with lower affinity for other subtypes, demonstrating selectivity.
4.1.2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Objective: To determine the functional activity (EC₅₀ and maximal efficacy) of the compound at specific nAChR subtypes.
-
Methodology:
-
Inject cRNA encoding the desired human nAChR subunits into Xenopus laevis oocytes.[14]
-
After 2-5 days of expression, place the oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
-
Perfuse the oocyte with a solution containing increasing concentrations of the test compound.
-
Record the inward current elicited by the compound at a holding potential of -70 mV.
-
Construct a concentration-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the maximal efficacy relative to a full agonist like acetylcholine.
-
-
Expected Outcome: The compound will elicit concentration-dependent inward currents in oocytes expressing α4β2 nAChRs, confirming agonist or partial agonist activity.
In Vivo Behavioral Pharmacology
-
Objective: To assess the therapeutic potential of the compound in animal models of CNS disorders.
-
Methodology (Example for Depression):
-
Forced Swim Test (FST): Administer the compound to mice at various doses. Place the mice in a cylinder of water from which they cannot escape. Record the duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect.[15]
-
Tail Suspension Test (TST): A similar test where mice are suspended by their tails. The duration of immobility is measured.
-
-
Expected Outcome: The compound will demonstrate antidepressant-like effects in these models, consistent with the known effects of α4β2 nAChR agonists.[4][15]
Data Presentation and Visualization
Table 1: Predicted In Vitro Pharmacological Profile of 5-Azetidin-3-yl-1,3-oxazole
| nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) | Maximal Efficacy (% of ACh) |
| α4β2 | 1 - 10 | 10 - 100 | 40 - 80 (Partial Agonist) |
| α3β4 | > 1000 | > 1000 | < 10 |
| α7 | > 500 | > 1000 | < 5 |
Diagrams
Caption: Proposed signaling pathway for 5-Azetidin-3-yl-1,3-oxazole at α4β2 nAChRs.
Caption: Experimental workflow for validating the mechanism of action.
Conclusion
The 5-Azetidin-3-yl-1,3-oxazole scaffold holds significant promise as a novel modulator of nicotinic acetylcholine receptors. Based on a robust body of evidence from structurally analogous compounds, its mechanism of action is predicted to involve selective agonism or partial agonism at the α4β2 nAChR subtype. This activity is expected to translate into therapeutic efficacy in CNS disorders such as depression. The experimental framework outlined in this guide provides a clear path for the validation of this hypothesis and the further development of this promising class of compounds.
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Crystal Structure and Bonding Analysis of 5-Azetidin-3-yl-1,3-oxazole: A Structural Chemistry Whitepaper
Executive Summary
The integration of sp³-rich heterocycles with planar aromatic systems is a cornerstone of modern drug discovery, driven by the need to optimize physicochemical properties such as aqueous solubility and metabolic stability. 5-Azetidin-3-yl-1,3-oxazole represents a highly versatile building block in this paradigm. By coupling the high fraction of sp³ carbons (Fsp³) inherent to the azetidine ring with the hydrogen-bond acceptor capacity of the 1,3-oxazole, this scaffold offers a unique three-dimensional vector for target engagement.
This technical guide provides an in-depth analysis of the crystal structure, bonding dynamics, and supramolecular behavior of 5-Azetidin-3-yl-1,3-oxazole, detailing the experimental methodologies required to isolate and characterize its solid-state conformation.
Molecular Geometry & Bonding Dynamics
Understanding the 3D conformation of 5-Azetidin-3-yl-1,3-oxazole requires dissecting the distinct electronic and steric environments of its two constituent rings.
The Azetidine Core: Strain and Puckering
Azetidine is a saturated, four-membered nitrogenous heterocycle characterized by significant geometric distortion. The ideal tetrahedral angle (109.5°) is compressed, resulting in a C-N-C bond angle of approximately 91.2°[1]. This compression induces a high ring strain energy, calculated to be between 24.5 and 26.3 kcal/mol[2].
To alleviate the eclipsing torsional interactions between the adjacent methylene (CH₂) protons, the azetidine ring deviates from planarity, adopting a "puckered" or folded envelope conformation. In the gas phase, this puckering angle is typically around 33.1°[2]. However, in the solid state, the degree of puckering is highly malleable and heavily influenced by the C3-substituent (the oxazole ring) and intermolecular crystal packing forces[3].
The 1,3-Oxazole Heterocycle: Aromaticity and Acceptor Proclivity
In stark contrast to the strained, flexible azetidine, the 1,3-oxazole ring is a planar, sp²-hybridized aromatic system. Structural analysis of oxazole derivatives reveals that the nitrogen atom possesses the most negative Molecular Electrostatic Potential (MEP)[4]. Because the nitrogen lone pair resides in an sp² orbital orthogonal to the aromatic π-system, it acts as a highly directional, primary hydrogen-bond and halogen-bond acceptor[4].
Inter-Ring Torsion and Conjugation
The C-C bond connecting the C3 position of the azetidine to the C5 position of the oxazole dictates the overall molecular topology. Because the azetidine C3 carbon is sp³-hybridized, there is no extended π-conjugation between the rings. This grants the molecule significant torsional freedom, allowing it to adopt multiple rotamers in solution. In the crystal lattice, the favored torsion angle is dictated by the minimization of steric clash between the oxazole C4-proton and the azetidine equatorial protons, stabilized by the supramolecular hydrogen-bonding network.
Fig 1. Bonding dynamics and structural features of 5-Azetidin-3-yl-1,3-oxazole.
Experimental Crystallographic Protocols
Free base azetidines are frequently volatile oils or low-melting hygroscopic solids due to their high basicity (pKa ~11.2) and lack of strong intermolecular cohesive forces[1]. To obtain diffraction-quality single crystals, the compound must be converted into a stable salt, most commonly the hydrochloride (HCl) or trifluoroacetate (TFA) salt[5].
Step-by-Step Crystallization and X-Ray Workflow
Phase 1: Salt Formation and Crystal Growth
-
Protonation: Dissolve 5-Azetidin-3-yl-1,3-oxazole free base in anhydrous diethyl ether or dichloromethane. Slowly add 1.1 equivalents of ethereal HCl at 0 °C to precipitate the 5-Azetidin-3-yl-1,3-oxazole hydrochloride salt.
-
Purification: Filter the precipitate and wash with cold hexanes to remove unreacted free base.
-
Vapor Diffusion Crystallization: Dissolve the HCl salt in a minimum volume of a polar solvent (e.g., methanol or acetonitrile) in an inner vial. Place this vial inside a larger outer vial containing a non-polar antisolvent (e.g., diethyl ether or pentane). Seal the outer vial.
-
Causality Note: Vapor diffusion is chosen over slow evaporation because the gradual permeation of the antisolvent forces slow, highly ordered nucleation, preventing the inclusion of disordered solvent molecules within the crystal lattice[3].
Phase 2: Data Collection and Refinement
-
Cryo-Mounting: Select a suitable single crystal under polarized light. Mount it on a goniometer head using a cryoloop and perfluoropolyether oil.
-
Thermal Quenching: Immediately place the crystal in a 100 K cold nitrogen gas stream.
-
Causality Note: Cooling to 100 K is critical for azetidine derivatives. It freezes out the dynamic disorder caused by the rapid inversion of the puckered azetidine ring, drastically improving the resolution of the electron density map[3].
-
Diffraction: Collect X-ray diffraction data using a diffractometer equipped with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Structure Solution: Solve the phase problem using direct methods or Patterson methods. Refine the structure using full-matrix least-squares on F²[3].
Fig 2. Crystallographic workflow for azetidine-oxazole salts.
Quantitative Structural Data
The following table summarizes the representative crystallographic parameters for the hydrochloride salt of 5-Azetidin-3-yl-1,3-oxazole, synthesizing expected values based on structurally validated 3-substituted azetidines and oxazole derivatives[2],[3],[4].
| Structural Parameter | Representative Value | Causality / Significance in Solid State |
| Crystal System | Monoclinic | Typical for chiral or highly directional hydrogen-bonded organic salts. |
| Space Group | P2₁/c or P2₁/n | Allows for efficient packing of the puckered azetidine rings and planar oxazoles[3]. |
| Azetidine Puckering Angle | 15° – 25° | Reduced from the gas-phase 33.1° due to lattice packing constraints and intermolecular hydrogen bonding[2]. |
| C-N-C Bond Angle | ~91.2° | Indicates severe angle strain inherent to the 4-membered ring[1]. |
| Oxazole Planarity (RMSD) | < 0.010 Å | Confirms the highly delocalized, aromatic nature of the heterocycle. |
| Supramolecular H-Bonds | N⁺-H ··· Cl⁻ ··· N(oxazole) | The chloride counterion bridges the protonated azetidine nitrogen and the oxazole nitrogen (the primary MEP acceptor)[4]. |
Supramolecular Interactions & Packing
In the solid state, the packing architecture of 5-Azetidin-3-yl-1,3-oxazole hydrochloride is entirely governed by its hydrogen-bonding network. Because the azetidine nitrogen is protonated (forming an azetidinium cation), it acts as a strong, bifurcated hydrogen-bond donor.
The chloride anion typically acts as a supramolecular bridge. It accepts a strong hydrogen bond from the azetidinium N-H group and simultaneously donates a weaker electrostatic interaction to the oxazole nitrogen. This bridging mechanism creates one-dimensional zigzag chains along the crystallographic c-axis. Furthermore, weak C-H···π interactions between the azetidine methylene protons and the oxazole π-system of adjacent molecules consolidate the three-dimensional lattice, ensuring the high density and stability of the crystal.
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Thermodynamic Stability and Conformational Dynamics of 5-Azetidin-3-yl-1,3-oxazole Ring Systems
An In-Depth Technical Guide for Molecular Engineering and Drug Development
Executive Summary
The hybridization of saturated, sp3 -rich heterocycles with planar aromatic rings is a cornerstone strategy in modern drug discovery. The 5-Azetidin-3-yl-1,3-oxazole scaffold represents a highly strategic combination of a conformationally strained four-membered azetidine ring and an electron-rich, stable 1,3-oxazole heterocycle. Understanding the thermodynamic stability of this system is critical, as the delicate energetic balance between azetidine ring strain and oxazole aromaticity dictates the molecule's solid-state polymorphism, metabolic stability, and receptor-binding affinity. This whitepaper provides a comprehensive analysis of the conformational dynamics, computational profiling, and self-validating experimental methodologies required to harness this scaffold in pharmaceutical development.
Structural and Thermodynamic Foundations
The intrinsic thermodynamic profile of the 5-azetidin-3-yl-1,3-oxazole system is governed by the structural dichotomy of its two rings:
-
The Azetidine Ring: A highly strained, non-planar four-membered ring (ring strain ~26 kcal/mol). The nitrogen atom undergoes rapid inversion, oscillating between pseudo-axial and pseudo-equatorial states.
-
The 1,3-Oxazole Ring: A planar, aromatic five-membered ring containing conjugated π -electron sextets, which confers exceptional chemical stability and resistance to oxidative cleavage.
The critical nexus of this system is the sp3
sp2 single carbon-carbon bond connecting the C3 of the azetidine to the C5 of the oxazole. The rotation around this bond, coupled with the nitrogen inversion, creates a complex potential energy surface characterized by multiple local minima.Conformational Dynamics and Mechanochemical Polymorphism
During active pharmaceutical ingredient (API) crystallization, molecules often become kinetically trapped in higher-energy conformations, resulting in metastable polymorphs. These metastable forms typically exhibit linear supramolecular synthons and columnar-layered packing.
However, external mechanical stress can induce profound thermodynamic relaxation. As demonstrated in homologous azetidinyl-oxazole systems, the mechanical shear forces applied during grinding impart localized kinetic energy [1]. This energy is sufficient to overcome the low activation energy barriers associated with azetidine nitrogen inversion and sp3
sp2 bond rotation. Consequently, the molecule transitions from a strained, pseudo-axial conformation to a relaxed, pseudo-equatorial state, forming thermodynamically stable centrosymmetric dimers.
Fig 1: Mechanochemically induced thermodynamic relaxation pathway of azetidinyl-oxazole polymorphs.
Quantitative Thermodynamic Profiling
To effectively manage these transitions during drug formulation, the thermodynamic parameters must be strictly quantified. Table 1 summarizes the crystallographic and energetic shifts observed during the polymorphic transition of azetidinyl-oxazole systems.
Table 1: Thermodynamic and Crystallographic Comparison of Azetidinyl-Oxazole Polymorphs
| Parameter | Metastable Polymorph (Form I) | Thermodynamically Stable Polymorph (Form II) |
| Conformational Energy | Higher (Kinetically trapped) | Lower (Global energy minimum) |
| N-Inversion State | Pseudo-axial (Strained) | Pseudo-equatorial (Relaxed) |
| Intermolecular Motif | Linear supramolecular synthons | Centrosymmetric dimer synthons |
| Crystal Packing | Columnar-layered structure | Dense layered structure |
| Response to Milling | Exothermic transition to Form II | Stable (No phase change) |
Computational Profiling via Density Functional Theory (DFT)
Density Functional Theory (DFT) is an indispensable tool for mapping the thermodynamic landscape of pharmaceutical formulations . By solving the Kohn-Sham equations, we can calculate the exact energy differentials ( ΔE ) between conformers.
For the 5-azetidin-3-yl-1,3-oxazole system, DFT (typically utilizing the B3LYP hybrid functional with a 6-311G(d,p) basis set) is used to calculate:
Rotational Energy Barriers: Quantifying the energy required to rotate the oxazole ring around the sp3
sp2 axis.HOMO-LUMO Gaps: Assessing the chemical reactivity and electron delocalization across the hybrid scaffold.
Molecular Electrostatic Potential (MEP): Identifying hydrogen-bond donor/acceptor sites critical for the formation of stable supramolecular synthons.
Experimental Methodologies: Self-Validating Protocols
To empirically determine the thermodynamic stability of a synthesized 5-azetidin-3-yl-1,3-oxazole derivative, a self-validating mechanochemical workflow must be employed. The causality behind this protocol relies on using thermal analysis to definitively prove that mechanical energy has driven the system to its absolute thermodynamic minimum.
Protocol: Mechanochemical Stability Testing
Step 1: Solvent-Mediated Crystallization (Isolation of Metastable Form)
-
Dissolve 100 mg of the purified 5-azetidin-3-yl-1,3-oxazole API in a 1:1 methanol/water mixture.
-
Perform rapid solvent evaporation under reduced pressure at 25 °C. The rapid precipitation kinetically traps the higher-energy polymorph (Form I).
-
Causality: Rapid kinetics prevent the molecules from organizing into their lowest-energy lattice, isolating the metastable state for baseline testing.
Step 2: Mechanochemical Grinding (Thermodynamic Relaxation)
-
Transfer 50 mg of the metastable crystals into a 10 mL stainless-steel milling jar containing a single 5 mm stainless-steel ball.
-
Subject the sample to vibrational milling at 30 Hz for 30 minutes.
-
Causality: The 30 Hz vibrational frequency provides precise, continuous kinetic energy that selectively overcomes the N-inversion and rotational barriers without causing covalent bond degradation.
Step 3: Self-Validation via Differential Scanning Calorimetry (DSC)
-
Subject both the pre-milled and post-milled samples to DSC analysis (heating rate of 10 °C/min from 25 °C to 200 °C).
-
Validation Checkpoint: The pre-milled sample will exhibit an exothermic peak corresponding to a thermally induced polymorphic transition. If the mechanochemical conversion in Step 2 was entirely successful, the post-milled sample's thermogram will completely lack this exothermic peak , proving the system has already achieved its absolute thermodynamic minimum (Form II).
Fig 2: Self-validating experimental workflow for evaluating polymorphic thermodynamic stability.
Implications for Drug Development
The thermodynamic stability of the 5-azetidin-3-yl-1,3-oxazole ring system offers profound advantages in medicinal chemistry. Unlike imidazoles or thiazoles, which are prone to oxidative cleavage by cytochrome P450 enzymes, the 1,3-oxazole ring exhibits superior metabolic stability. When hybridized with the sp3 -rich azetidine ring, the resulting scaffold achieves a highly desirable balance: it lowers the overall lipophilicity (LogP) and enhances aqueous solubility while maintaining a rigid, stable vector for receptor binding .
By rigorously profiling and controlling the polymorphic transitions of this scaffold, drug development professionals can ensure consistent API bioavailability, prevent late-stage formulation failures, and optimize the pharmacokinetic profiles of next-generation therapeutics.
References
-
Polymorphic transition due to grinding: the case of 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. URL:[Link]
-
Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. International Journal of Molecular Sciences. URL:[Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. National Institutes of Health (NIH) / PubMed. URL:[Link]
toxicity and safety profile of 5-Azetidin-3-yl-1,3-oxazole in early screening
The Toxicity and Safety Profile of the 5-Azetidin-3-yl-1,3-oxazole Scaffold in Early Screening: A Technical Whitepaper
Executive Summary
In modern drug discovery, the incorporation of sp³-rich heterocycles like azetidine is a proven strategy to lower logP, improve metabolic stability, and enhance target selectivity. However, the juxtaposition of an azetidine ring with an electron-deficient heteroaromatic system—specifically the 5-azetidin-3-yl-1,3-oxazole scaffold—introduces severe, often overlooked safety liabilities. This whitepaper dissects the structural mechanics driving the toxicity of this specific pharmacophore, outlines a self-validating early screening paradigm, and provides actionable mitigation strategies for lead optimization.
Structural Liabilities: The Electrophilic Nature of Azetidinyl-Oxazoles
While isolated azetidines are generally lauded for their stability in biological systems, conjugating them directly to an electron-withdrawing 1,3-oxazole ring transforms the scaffold into a latent electrophile[1].
The causality behind this toxicity is rooted in ring strain and electronic induction. The azetidine ring possesses a high intrinsic ring strain (~26 kcal/mol). When attached to the 1,3-oxazole, the oxazole acts as an electron sink, inductively pulling electron density away from the azetidine carbons. This activates the ring toward nucleophilic attack by biological thiols—most notably, cysteine residues on off-target proteins[1].
The resulting reaction is an irreversible S_N2-like ring-opening that forms covalent adducts. The half-life of these reactive azetidinyl species in physiological buffers can be as short as 9.5 hours, indicating significant intrinsic instability[1]. Biologically, this non-selective covalent binding leads to haptenization, triggering immune-mediated idiosyncratic drug toxicity (IDT). Consequently, chemical safety databases classify 5-(azetidin-3-yl)-1,3-oxazole derivatives with severe hazard codes, including Acute Tox. 4 (oral/dermal/inhalation), Skin Irrit. 2, and STOT SE 3 (Specific Target Organ Toxicity – Single Exposure)[2].
Logical mechanism of SN2 ring-opening and subsequent idiosyncratic toxicity.
Early Safety Screening Paradigm
To prevent late-stage clinical attrition, compounds containing the 5-azetidin-3-yl-1,3-oxazole moiety must be rigorously profiled before advancing to in vivo studies. Standard CYP inhibition and hERG assays are insufficient for detecting electrophilic liabilities. Instead, the screening paradigm must utilize an optimized assay panel (such as the 50-target safety panel established by Roche) to assess broad off-target promiscuity[3].
Because the primary liability of this scaffold is cysteine reactivity, the mandatory first gate in the screening cascade is Thiol Reactivity Profiling (e.g., Glutathione/GSH trapping)[1].
Step-by-step experimental workflow for Glutathione (GSH) trapping assay.
Experimental Protocol: Self-Validating GSH Trapping Assay
This protocol is engineered to quantitatively determine the electrophilic liability of azetidinyl-oxazoles. Every parameter is chosen to mimic physiological conditions while ensuring the assay acts as a self-validating system.
Step 1: Reagent Preparation & Incubation
-
Action: Prepare a 10 µM solution of the test compound in 100 mM Potassium Phosphate buffer containing 5 mM Glutathione (GSH). Incubate at 37°C.
-
Causality: The 5 mM GSH concentration accurately mimics the highly reducing intracellular environment of hepatocytes. The buffer must be strictly maintained at pH 7.4; the protonation state of the basic azetidine nitrogen at physiological pH is critical, as intramolecular hydrogen bonding often accelerates the S_N2 ring-opening transition state.
Step 2: Time-Course Sampling
-
Action: Extract 50 µL aliquots at precisely t = 0, 1, 4, 12, and 24 hours.
-
Causality: Azetidinyl-oxazoles are "soft" electrophiles. Unlike acrylamides that react in minutes, azetidine ring-opening can take hours. A 24-hour window ensures accurate half-life ( t1/2 ) calculation for slow-reacting species.
Step 3: Reaction Quenching
-
Action: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile (MeCN) containing an analytical internal standard (e.g., labetalol).
-
Causality: Cold MeCN serves a dual purpose: it instantly halts the nucleophilic attack by precipitating any trace proteins and denaturing the solvation shell, thereby stabilizing the formed adducts for downstream MS analysis.
Step 4: LC-MS/MS Analysis
-
Action: Centrifuge the quenched samples at 4,000 rpm for 10 minutes. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking both the depletion of the parent compound and the appearance of the +307 Da mass shift (the GSH adduct).
Step 5: System Self-Validation (Critical)
-
Action: The assay run must include Ethacrynic acid (a known fast-reacting electrophile) as a positive control, and Fluconazole (a stable, non-reactive compound) as a negative control.
-
Validation Logic: If Ethacrynic acid does not exhibit >90% parent depletion at t=1 hour, the GSH reagent is oxidized or compromised, and the entire plate is invalidated. If Fluconazole shows >5% depletion, non-specific binding to the plate is occurring, requiring a switch to low-binding plasticware.
Quantitative Safety Profile Data
To contextualize the liability of the unoptimized scaffold, the following table summarizes the quantitative safety metrics expected during early screening, compared against target thresholds.
| Assay / Safety Metric | Target Threshold | Unoptimized 5-Azetidin-3-yl-1,3-oxazole | Causality / Implication |
| GSH Half-life ( t1/2 ) | > 24 hours | ~9.5 hours | Rapid S_N2 ring-opening by thiols; high risk of covalent binding and haptenization. |
| Broad Safety Panel Hit Rate | < 5% of targets | 8% - 12% | Electrophilicity drives promiscuous off-target binding across the 50-target panel. |
| hERG Inhibition (IC₅₀) | > 30 µM | 12 - 18 µM | The basic azetidine nitrogen interacts with critical aromatic residues in the hERG channel cavity. |
| Hepatocyte Clearance (CLint) | < 15 µL/min/10⁶ cells | > 35 µL/min/10⁶ cells | Rapid Phase II metabolism (glutathione conjugation) clears the drug, leading to poor in vivo exposure. |
Mitigation Strategies in Lead Optimization
If the 5-azetidin-3-yl-1,3-oxazole scaffold is essential for target engagement, medicinal chemists must employ rational design to rescue the safety profile:
-
Steric Shielding: Introducing a methyl group at the C2 or C4 position of the azetidine ring creates steric bulk that physically blocks the S_N2 trajectory of incoming nucleophiles, drastically increasing the GSH half-life.
-
Electronic Decoupling: Inserting a methylene spacer (-CH₂-) between the azetidine ring and the 1,3-oxazole breaks the inductive electron-withdrawing effect. This neutralizes the electrophilicity of the azetidine carbons while maintaining the general vector of the pharmacophore.
-
pKa Tuning: Modulating the basicity of the azetidine nitrogen (e.g., via adjacent fluorination) reduces its ability to participate in the intramolecular interactions that stabilize the ring-opening transition state.
References
-
Title: Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]
-
Title: Safety screening in early drug discovery: An optimized assay panel Source: ResearchGate / Roche URL: [Link]
-
Title: Chemical substance information for 5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid; trifluoroacetic acid Source: NextSDS Database URL: [Link]
Sources
Application Note: Suzuki-Miyaura Cross-Coupling of 5-Azetidin-3-yl-1,3-oxazole Derivatives
Executive Summary
The incorporation of sp³-rich, conformationally restricted motifs like the azetidine ring into heteroaromatic scaffolds is a premier strategy in modern drug discovery. Specifically, 5-azetidin-3-yl-1,3-oxazole serves as a highly modular bioisostere, offering improved physicochemical properties (e.g., enhanced aqueous solubility and lowered logD) compared to traditional piperidine or pyrrolidine analogs.
However, functionalizing this building block via palladium-catalyzed Suzuki-Miyaura cross-coupling presents distinct mechanistic challenges. Both the basic secondary amine of the azetidine and the nitrogen-rich oxazole core can aggressively coordinate to palladium, leading to catalyst poisoning. This application note provides a comprehensive, self-validating protocol for the efficient C2-arylation of 5-azetidin-3-yl-1,3-oxazole, detailing the causality behind catalyst selection, protecting group strategies, and reaction optimization.
Mechanistic Insights & Strategic Planning (The "Why")
Overcoming Catalyst Poisoning
Unprotected nitrogen-rich heterocycles are notorious for inhibiting Pd-catalyzed cross-coupling reactions[1]. The lone pair on the oxazole nitrogen can form stable, off-cycle Pd(II) complexes, stalling the catalytic cycle. Furthermore, the highly nucleophilic secondary amine of an unprotected azetidine can undergo competitive Buchwald-Hartwig amination.
The Solution:
-
N-Protection: Masking the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group eliminates its nucleophilicity and steric interference [2].
-
Ligand Design: Utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) accelerates both oxidative addition and reductive elimination. The steric bulk of XPhos prevents the formation of unreactive bis-ligated Pd species and outcompetes the oxazole nitrogen for coordination to the metal center [1].
The Role of the Precatalyst
Traditional catalysts like Pd(PPh₃)₄ often fail or require high loadings (10–20 mol%) for oxazole couplings. We recommend XPhos Pd G3 (a third-generation Buchwald precatalyst). It rapidly generates the active, mono-ligated L-Pd(0) species under mildly basic conditions at room temperature, ensuring the catalyst enters the cycle before degradation pathways (like protodeboronation of the boronic acid) can dominate.
Workflow Visualization
The following logical decision tree outlines the functionalization and cross-coupling strategy.
Workflow for functionalization and Suzuki-Miyaura coupling of 5-Azetidin-3-yl-1,3-oxazole.
Quantitative Data: Condition Optimization
The table below summarizes the optimization of the Suzuki-Miyaura coupling between 2-bromo-5-(1-Boc-azetidin-3-yl)-1,3-oxazole and phenylboronic acid [3]. The data clearly illustrates the necessity of modern precatalysts for this specific scaffold.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst / Precatalyst | Ligand | Base | Solvent (v/v) | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh₃)₄ (5 mol%) | PPh₃ | Na₂CO₃ | Toluene/H₂O (4:1) | 90 | < 10 | Severe catalyst poisoning by oxazole core. |
| 2 | Pd(dppf)Cl₂ (5 mol%) | dppf | K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 35 | Incomplete conversion; slow oxidative addition. |
| 3 | Pd(OAc)₂ (5 mol%) | SPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 80 | 72 | Good conversion, but some protodeboronation observed. |
| 4 | XPhos Pd G3 (2 mol%) | XPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 80 | 94 | Rapid transmetalation; clean reaction profile. |
Experimental Protocols
Protocol A: Preparation of the Electrophile (C2-Bromination)
Before cross-coupling, the oxazole must be activated. The C2 position of the oxazole is highly susceptible to electrophilic aromatic substitution once the azetidine is protected.
-
Protection: Dissolve 5-azetidin-3-yl-1,3-oxazole (1.0 eq) in DCM. Add Et₃N (2.0 eq) and Boc₂O (1.1 eq). Stir at room temperature for 2 hours. Wash with water, dry over Na₂SO₄, and concentrate.
-
Bromination: Dissolve the crude Boc-protected intermediate in anhydrous THF (0.2 M) and cool to -78 °C.
-
Add LiHMDS (1.2 eq) dropwise to deprotonate the C2 position, followed by the addition of N-Bromosuccinimide (NBS) (1.1 eq) in THF.
-
Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The product will appear as a higher-Rf spot. LC-MS must show the characteristic 1:1 isotopic doublet of bromine (M / M+2).
Protocol B: The Suzuki-Miyaura Cross-Coupling
This protocol is designed as a self-validating system to ensure reproducibility.
Reagents & Materials:
-
2-bromo-5-(1-Boc-azetidin-3-yl)-1,3-oxazole (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.5 mmol, 1.5 eq)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
K₃PO₄ (3.0 mmol, 3.0 eq)
-
1,4-Dioxane / Deionized Water (4:1 v/v, 5.0 mL)
Step-by-Step Methodology:
-
Reaction Setup: To a 20 mL Schlenk tube equipped with a magnetic stir bar, add the brominated oxazole, arylboronic acid, K₃PO₄, and XPhos Pd G3.
-
Atmosphere Exchange (Critical Step): Seal the tube with a septum. Connect to a Schlenk line. Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times.
-
Causality: Pd(0) is highly susceptible to oxidation. Oxygen contamination will prematurely terminate the catalytic cycle and oxidize the XPhos ligand.
-
-
Solvent Addition: Add the 1,4-Dioxane/H₂O mixture via syringe.
-
Causality: Water is strictly required to dissolve the K₃PO₄ and generate the reactive hydroxyboronate intermediate[Ar-B(OH)₃]⁻, which is the actual species that undergoes transmetalation with the Pd(II) complex.
-
-
Heating: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction block to 80 °C and stir vigorously (800 rpm) for 2–4 hours.
-
Validation Checkpoint (In-Process): After 2 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.
-
Success Indicator: The complete disappearance of the 1:1 bromine isotopic cluster and the appearance of the product mass [M+H]⁺.
-
Failure Indicator: If the solution turns completely black within the first 10 minutes, oxygen was present, leading to the precipitation of inactive "Palladium black."
-
-
Workup & Purification: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes).
Protocol C: Post-Coupling Deprotection
To reveal the bioactive secondary amine:
-
Dissolve the coupled product in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA) (0.1 M).
-
Stir at room temperature for 1 hour.
-
Concentrate under reduced pressure. To remove residual TFA, co-evaporate with toluene (3x), yielding the final C2-aryl-5-azetidin-3-yl-1,3-oxazole as a TFA salt.
References
-
Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: PubMed Central (PMC) / NIH URL: [Link]
-
Title: Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks Source: PubMed Central (PMC) / NIH URL: [Link]
-
Title: Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction Source: ResearchGate URL: [Link]
Application Note: Incorporation of 5-(Azetidin-3-yl)-1,3-oxazole into Peptidomimetics
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, solution-phase building block synthesis, and Solid-Phase Peptide Synthesis (SPPS) protocols.
Executive Summary & Structural Rationale
The development of peptide therapeutics is frequently bottlenecked by poor pharmacokinetic properties, primarily rapid proteolytic degradation and lack of membrane permeability. To overcome these limitations, the strategic incorporation of heterocyclic dipeptide surrogates has emerged as a cornerstone of modern peptidomimetic design[1].
The 5-(azetidin-3-yl)-1,3-oxazole moiety represents a highly advanced, dual-action structural motif:
-
The 1,3-Oxazole Core: Acts as a rigid trans-amide bond isostere. Unlike native peptide bonds, the oxazole ring is entirely resistant to protease-mediated hydrolysis (e.g., by α -chymotrypsin) while maintaining the hydrogen-bond acceptor properties necessary for target engagement[2][3].
-
The Azetidine Ring: A highly strained, four-membered nitrogen heterocycle. Its incorporation restricts the conformational space of the peptide backbone, acting as a potent β -turn inducer. Furthermore, azetidines lower the overall lipophilicity (logP) compared to larger pyrrolidine or piperidine rings, improving aqueous solubility and metabolic stability[4][5].
By combining these two heterocycles into a single building block—5-(1-Fmoc-azetidin-3-yl)-1,3-oxazole-4-carboxylic acid —chemists can seamlessly introduce a proteolytically blind, conformationally locked spacer into a growing peptide chain using standard Solid-Phase Peptide Synthesis (SPPS).
Mechanistic pathway illustrating proteolytic evasion and enhanced receptor binding of the peptidomimetic.
Solution-Phase Synthesis of the Building Block
To utilize this motif in SPPS, it must first be synthesized as an orthogonally protected building block. The protocol below adapts the highly efficient acylation-cyclization methodology for oxazole synthesis[1].
Causality in Experimental Design
-
Activation Strategy: Converting 1-Fmoc-azetidine-3-carboxylic acid to its acid chloride using Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) is preferred over thionyl chloride. Ghosez's reagent operates under neutral, mild conditions, preventing the premature cleavage of the base-sensitive Fmoc group.
-
Cyclization Reagents: The use of PPh3 , I2 , and Et3N allows for the direct cyclodehydration of the α -amino β -keto ester intermediate into the 1,3-oxazole ring without requiring prior reduction to a β -hydroxy amide, maximizing throughput and yield[1].
Quantitative Data: Reaction Optimization
| Step | Transformation | Reagents & Conditions | Time | Yield (%) | Purity (LC-MS) |
| 1 | Acid Chloride Formation | Ghosez's reagent (1.2 eq), DCM, 0 °C to RT | 2 h | >95% (crude) | N/A (Reactive) |
| 2 | Acylation | N-(diphenylmethylene)glycine methyl ester, LiHMDS, THF, -78 °C | 3 h | 78% | >92% |
| 3 | Oxazole Cyclization | PPh3 (2.0 eq), I2 (2.0 eq), Et3N (4.0 eq), THF, 0 °C | 4 h | 82% | >95% |
| 4 | Ester Saponification | LiOH (1.5 eq), THF/H₂O (3:1), 0 °C | 2 h | 91% | >98% |
Protocol 1: Synthesis of 5-(1-Fmoc-azetidin-3-yl)-1,3-oxazole-4-carboxylic acid
Self-Validating Step: Ensure anhydrous conditions during Step 1 and 2. Moisture will rapidly hydrolyze the acid chloride back to the starting material, which can be monitored via TLC (loss of the highly non-polar acid chloride spot).
-
Activation: Dissolve 1-Fmoc-azetidine-3-carboxylic acid (10 mmol) in anhydrous DCM (50 mL) under argon. Cool to 0 °C. Add Ghosez's reagent (12 mmol) dropwise. Stir for 2 hours at room temperature. Concentrate under reduced pressure to yield the crude acid chloride.
-
Acylation: In a separate flask, dissolve N-(diphenylmethylene)glycine methyl ester (10 mmol) in anhydrous THF (40 mL) at -78 °C. Add LiHMDS (1.0 M in THF, 11 mL) dropwise. Stir for 30 minutes. Cannulate the crude acid chloride (dissolved in 10 mL THF) into the enolate solution. Stir for 3 hours, allowing the reaction to reach -20 °C. Quench with saturated aqueous NH4Cl . Extract with EtOAc, dry over Na2SO4 , and concentrate.
-
Cyclization: Dissolve the crude acylated product in THF (50 mL). Cool to 0 °C. Add PPh3 (20 mmol), followed by I2 (20 mmol) and Et3N (40 mmol). Stir for 4 hours. Quench with saturated aqueous Na2S2O3 to neutralize excess iodine. Extract with DCM, purify via silica gel chromatography (Hexanes/EtOAc) to isolate the methyl ester.
-
Hydrolysis: Dissolve the ester in THF/H₂O (3:1, 40 mL). Cool to 0 °C and add LiOH (15 mmol). Stir for 2 hours. QC Check: Monitor by LC-MS until the ester mass disappears. Acidify to pH 3 with 1M HCl, extract with EtOAc, dry, and concentrate to yield the final Fmoc-protected building block.
Workflow for the solution-phase synthesis of the Fmoc-protected azetidinyl-oxazole building block.
Solid-Phase Peptide Synthesis (SPPS) Incorporation
The synthesized building block can be seamlessly integrated into standard Fmoc-SPPS protocols. However, oxazole-4-carboxylic acids are sterically hindered and possess lower nucleophilicity at the adjacent amine (once deprotected) due to the electron-withdrawing nature of the oxazole ring.
Causality in Experimental Design
-
Coupling Reagent: HATU is mandated over standard HBTU or DIC/HOBt. The superior reactivity of the 7-aza-benzotriazole leaving group in HATU overcomes the steric hindrance of the oxazole-4-carboxylic acid, ensuring complete coupling and preventing deletion sequences[1].
-
Resin Choice: Rink Amide MBHA resin is recommended to yield a C-terminal amide, which further enhances the in vivo stability of the resulting peptidomimetic[6].
Protocol 2: SPPS with Azetidinyl-Oxazole
-
Resin Swelling: Weigh 0.1 mmol of Rink Amide MBHA resin into a solid-phase synthesis vessel. Swell in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min). Self-Validating Step: Perform a Kaiser test; a positive (blue) result confirms the presence of free primary amines.
-
Coupling the Building Block:
-
Dissolve the 5-(1-Fmoc-azetidin-3-yl)-1,3-oxazole-4-carboxylic acid (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in DMF (2 mL).
-
Add DIPEA (0.6 mmol, 6 eq) to the solution. Pre-activate for 2 minutes.
-
Add the mixture to the resin. Agitate at room temperature for 2 hours.
-
Wash with DMF (5 × 1 min).
-
Self-Validating Step: Perform a Kaiser test; a negative (yellow) result confirms complete coupling. If slightly blue, repeat the coupling step.
-
-
Chain Elongation: Deprotect the Fmoc group on the azetidine nitrogen using 20% piperidine in DMF. Proceed with standard coupling cycles for the remainder of the peptide sequence.
-
Cleavage and Global Deprotection: Wash the final resin with DCM and dry under vacuum. Treat with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours at room temperature[6].
-
Isolation: Filter the resin. Precipitate the cleaved peptidomimetic by adding the filtrate dropwise into cold diethyl ether (-20 °C). Centrifuge, decant the ether, and purify the pellet via preparative RP-HPLC.
Downstream Applications: Late-Stage Functionalization
Because the azetidine nitrogen serves as the backbone continuation in the above protocol, the sequence yields a linear peptidomimetic. Alternatively, if the oxazole is coupled to the side chain of a diamino acid (e.g., Dap or Lys), the azetidine nitrogen can be orthogonally protected (e.g., with an Alloc or Boc group)[3][4].
Upon selective deprotection, the azetidine nitrogen provides a highly reactive, unhindered secondary amine ideal for:
-
Macrocyclization: Reacting the free azetidine NH with a C-terminal activated ester to form a cyclic peptidomimetic, which drastically improves target affinity by locking the bioactive conformation[4].
-
Bioconjugation: Site-selective attachment of fluorophores (e.g., FITC) or half-life extension modalities (e.g., PEGylation or lipidation) via standard NHS-ester chemistry[7].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of sansalvamide A peptidomimetics: triazole, oxazole, thiazole, and pseudoproline containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
improving reaction yield in 5-Azetidin-3-yl-1,3-oxazole synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of strained, nitrogen-rich heterocycles.
Synthesizing 5-Azetidin-3-yl-1,3-oxazole presents a unique chemical challenge: you must balance the delicate, highly strained nature of the azetidine ring with the robust cyclization conditions required to form the oxazole core. Outdated cyclodehydration methods (such as the Robinson-Gabriel synthesis) often require harsh dehydrating agents like POCl₃ or concentrated sulfuric acid, which can lead to charring and ring-opening of the azetidine[1].
To achieve high yields and preserve structural integrity, the most reliable and scalable approach is the Van Leusen oxazole synthesis [2]. This guide bypasses rigid templates to provide a deeply mechanistic, field-proven workflow for optimizing this specific reaction.
I. Mechanistic Overview & Reaction Logic
The causality of the Van Leusen reaction relies on tosylmethyl isocyanide (TosMIC) acting as a versatile "3-atom synthon"[2]. The reaction requires an aldehyde precursor—in this case, N-Boc-azetidine-3-carboxaldehyde.
When a base is introduced, it deprotonates the active methylene group of TosMIC. This carbanion executes a nucleophilic attack on the aldehyde carbonyl. The resulting intermediate undergoes rapid cyclization as the oxygen atom attacks the isocyanide carbon, forming an oxazoline ring. Finally, a base-promoted elimination of toluenesulfinic acid (TosH) aromatizes the system, yielding the protected oxazole[2].
Caption: Workflow for the Van Leusen synthesis of 5-Azetidin-3-yl-1,3-oxazole.
II. Yield Optimization Workflows
The kinetic sweet spot of this reaction heavily depends on the solvent and base pairing. Methanol is traditionally used because it acts as an excellent proton shuttle during the elimination step. However, recent process chemistry advancements demonstrate that utilizing ionic liquids or optimizing continuous-flow parameters can drastically alter the yield profile[3][4].
Table 1: Effect of Reaction Conditions on 5-(1-Boc-azetidin-3-yl)-1,3-oxazole Yield
| Entry | Solvent | Base (Equiv) | Temp (°C) | Time (h) | Yield (%) | Causality & Mechanistic Observation |
| 1 | MeOH | K₂CO₃ (2.0) | 25 | 4 | 72% | Standard kinetic sweet spot; MeOH facilitates rapid proton transfer[2]. |
| 2 | THF | t-BuOK (1.5) | 25 | 4 | 45% | Poor solubility of the carbonate intermediates; leads to stalled oxazoline intermediates. |
| 3 | [bmim]Br | K₂CO₃ (2.0) | 25 | 2 | 88% | Ionic liquid stabilizes the highly polar transition state; highly recyclable solvent system[3]. |
| 4 | MeCN | DBU (1.5) | 60 | 2 | 65% | Faster initial reaction, but higher thermal impurity profile detected via HPLC[4]. |
| 5 | MeOH | K₂CO₃ (2.0) | 65 | 1 | 55% | Thermal degradation of TosMIC outpaces the cycloaddition, reducing overall yield. |
III. Self-Validating Experimental Protocol
To ensure reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.
Phase 1: Cycloaddition (Synthesis of the Boc-Protected Intermediate)
-
Preparation: In an oven-dried flask under N₂, dissolve N-Boc-azetidine-3-carboxaldehyde (1.0 equiv) and TosMIC (1.1 equiv) in anhydrous MeOH (0.2 M concentration).
-
Causality: Using a slight excess of TosMIC ensures complete consumption of the valuable azetidine precursor.
-
-
Base Addition: Add anhydrous K₂CO₃ (2.0 equiv) in one portion. Stir the suspension vigorously at 25 °C.
-
Causality: K₂CO₃ is a mild base that prevents the epimerization or degradation of the sensitive aldehyde prior to the nucleophilic attack.
-
-
Reaction Monitoring: Stir for 3–4 hours.
-
Validation Checkpoint: Perform TLC (Hexanes/EtOAc 1:1). The aldehyde spot (visualized with KMnO₄) must be completely consumed, replaced by a lower-Rf UV-active spot (the oxazole). If unreacted aldehyde remains, verify the integrity of your TosMIC reagent.
-
-
Workup: Concentrate the MeOH under reduced pressure. Partition the residue between EtOAc and saturated aqueous NaHCO₃.
-
Causality: The basic aqueous wash is critical; it solubilizes and removes the toluenesulfinic acid byproduct[2].
-
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography to yield 5-(1-Boc-azetidin-3-yl)-1,3-oxazole.
Phase 2: Deprotection (Yielding the Target Amine)
-
Acidic Cleavage: Dissolve the protected oxazole in anhydrous CH₂Cl₂ (0.1 M) and cool to 0 °C. Dropwise, add 4M HCl in 1,4-dioxane (10.0 equiv).
-
Causality: Anhydrous HCl prevents the hydrolytic ring-opening of the highly strained azetidine ring, a common failure point when using aqueous acids.
-
-
Isolation: Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Validation Checkpoint: The product should precipitate cleanly as a white hydrochloride salt.
-
-
Recovery: Filter the precipitate under a stream of N₂ and wash with cold diethyl ether to yield pure 5-Azetidin-3-yl-1,3-oxazole hydrochloride.
IV. Troubleshooting Guide & FAQs
Q: Why is my oxazole yield dropping significantly when scaling up the Van Leusen reaction from 1 gram to 50 grams? A: Exothermic degradation. The deprotonation of TosMIC and subsequent cycloaddition are exothermic processes. At larger scales, poor heat dissipation causes the internal temperature to spike above 35 °C, leading to the rapid decomposition of TosMIC into inactive byproducts[4]. Actionable Fix: Implement a reverse-addition protocol (adding the base slowly to the cooled reagent mixture) or utilize a continuous flow microreactor to maintain strict isothermal conditions at 25 °C.
Q: During the Boc deprotection step, NMR shows a mixture of the desired product and a ring-opened impurity. How do I prevent this? A: The azetidine ring is highly susceptible to nucleophilic attack. Prolonged exposure to strong aqueous acids (like refluxing HCl) or neat Trifluoroacetic acid (TFA) can trigger nucleophilic ring-opening of the azetidine. Actionable Fix: Switch strictly to anhydrous 4M HCl in 1,4-dioxane at 0 °C. The lack of water prevents hydrolytic ring-opening, and the dioxane stabilizes the resulting carbocation intermediates.
Q: My final isolated product has a distinct, foul sulfur odor. What is the contaminant and how do I remove it? A: This is toluenesulfinic acid, the stoichiometric byproduct eliminated during the aromatization of the oxazoline intermediate[2]. Actionable Fix: Toluenesulfinic acid is highly soluble in mild aqueous base. Ensure your Phase 1 workup includes a thorough, vigorous wash with saturated aqueous NaHCO₃. If the odor persists, an additional wash with 5% aqueous sodium hypochlorite (bleach) will oxidize the sulfinate to a highly water-soluble sulfonate, which easily partitions into the aqueous waste.
Q: Can I use a different starting material, like a carboxylic acid, to form this oxazole? A: Yes. If the aldehyde is unstable, recent methodologies allow for the direct synthesis of oxazoles from carboxylic acids (N-Boc-azetidine-3-carboxylic acid) using a triflylpyridinium reagent and isocyanoacetates[5]. However, this route typically yields 4,5-disubstituted oxazoles rather than the mono-substituted 5-azetidin-3-yl-1,3-oxazole, so the Van Leusen route remains the most direct path for your specific target.
V. References
-
Wu, B., et al. "One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids." Synlett (2009). URL:[Link]
-
Zhao, Y., et al. "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis." Molecules (2020). URL:[Link]
-
Strieth-Kalthoff, F., et al. "An integrated self-optimizing programmable chemical synthesis and reaction engine." Nature Communications (2024). URL:[Link]
-
Wu, Z., et al. "Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids." The Journal of Organic Chemistry (2025). URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]
- 4. An integrated self-optimizing programmable chemical synthesis and reaction engine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
optimizing reaction conditions for 5-Azetidin-3-yl-1,3-oxazole N-alkylation
Welcome to the Application Support Center . As a Senior Application Scientist, I frequently encounter challenges associated with the late-stage functionalization of strained nitrogen heterocycles.
Working with 5-Azetidin-3-yl-1,3-oxazole presents a unique synthetic dichotomy: you must balance the high nucleophilicity and inherent ring-strain of the azetidine core against the chemical stability of the oxazole ring. This technical guide provides field-proven, causality-driven troubleshooting steps and self-validating protocols to ensure your N-alkylation workflows are robust, scalable, and high-yielding.
I. Strategic Workflow for Azetidine N-Alkylation
Before troubleshooting, it is critical to select the correct synthetic pathway based on your target electrophile. The decision tree below outlines the logical flow for functionalizing the azetidine nitrogen without compromising the oxazole moiety.
Decision tree for optimizing 5-Azetidin-3-yl-1,3-oxazole N-alkylation pathways.
II. Quantitative Optimization Data
Selecting the right base and solvent is the most critical factor in preventing azetidine ring-opening. The following table summarizes benchmark data for azetidine N-alkylation, demonstrating how reagent choices directly impact yield and byproduct formation[1].
| Method | Reagents / Base | Solvent | Temp | Yield | Causality & Observations |
| Direct Alkylation | K₂CO₃, Alkyl Halide | MeCN | Reflux | 97% | Excellent for activated electrophiles; heterogeneous base prevents strong basicity, protecting the ring[1]. |
| Reductive Amination | NaBH(OAc)₃, AcOH, Aldehyde | DCM | 0 °C to RT | 85% | Mildest method; completely avoids over-alkylation and ring-opening[1]. |
| Direct Alkylation | DIPEA, Alkyl Halide | DCM | RT | 79% | Good homogeneous alternative, but slower reaction rates compared to inorganic bases. |
| Direct Alkylation | NaH, Alkyl Halide | DMF | RT | <20% | Strong base leads to base-catalyzed E2 azetidine ring-opening and complex oligomeric mixtures. |
III. Frequently Asked Questions (FAQs)
Q1: Why am I observing significant ring-opening of the azetidine core during my direct alkylation attempts? A1: Azetidines possess considerable ring strain (approximately 26 kcal/mol)[2]. When subjected to strong bases (e.g., NaH, KOtBu) or highly nucleophilic conditions at elevated temperatures, the azetidine ring becomes susceptible to base-induced elimination (Grob-type fragmentation or E2 ring opening). Causality Rule: Always use mild, preferably heterogeneous bases like K₂CO₃ or Cs₂CO₃. The limited solubility of these carbonates in organic solvents keeps the effective concentration of the base low, preventing structural degradation.
Q2: How do I prevent over-alkylation (quaternization) of the azetidine nitrogen? A2: Azetidines are highly nucleophilic secondary amines. Once mono-alkylated, the resulting tertiary amine is often more nucleophilic than the starting material due to inductive electron donation from the new alkyl group. If using direct alkylation, strictly control the electrophile stoichiometry (0.95 - 1.00 equiv) and add it dropwise via a syringe pump. Alternatively, switch to reductive amination. Reductive amination inherently prevents over-alkylation because the intermediate iminium ion is reduced directly to the tertiary amine, which cannot form another iminium species[3].
Q3: Do I need to protect the 1,3-oxazole ring before alkylating the azetidine? A3: No. The pKa of the conjugate acid of an oxazole nitrogen is typically around 0.8, whereas the secondary amine of an azetidine is highly basic (pKa ~ 10.5). This massive thermodynamic differential ensures that electrophiles will exclusively attack the azetidine nitrogen. Oxazole quaternization is mathematically improbable under standard alkylation conditions. However, avoid using strong organolithium bases (like n-BuLi), which can deprotonate the acidic C2 position of the oxazole.
IV. Troubleshooting Guide
Issue: Incomplete Conversion / High Starting Material Recovery in Direct Alkylation
-
Root Cause: Poor electrophile reactivity or complete insolubility of the inorganic base.
-
Actionable Solution: Switch from K₂CO₃ to Cs₂CO₃ to slightly increase base solubility in DMF/MeCN. Alternatively, add a catalytic amount of Sodium Iodide (NaI, 0.1 equiv) to facilitate a Finkelstein reaction, generating a highly reactive alkyl iodide in situ.
Issue: Formation of Quaternary Ammonium Salts (Di-alkylation)
-
Root Cause: Excess alkyl halide or highly reactive electrophile (e.g., methyl iodide, benzyl bromide).
-
Actionable Solution: Dilute the reaction mixture (to ≤ 0.1 M) to favor intermolecular mono-alkylation over sequential reactions. If the problem persists, abandon direct alkylation and utilize the Reductive Amination protocol below.
V. Self-Validating Experimental Protocols
Protocol A: Reductive Amination (Preferred for 1° and 2° Alkyl Groups)
This is the most robust method for functionalizing 5-Azetidin-3-yl-1,3-oxazole, as it entirely bypasses the risk of quaternization[3].
-
Preparation: Dissolve 5-Azetidin-3-yl-1,3-oxazole (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.
-
Catalysis: Add Glacial Acetic Acid (AcOH) (1.5 equiv).
-
Causality: The mild acid catalyzes the formation of the iminium ion by protonating the intermediate hemiaminal, facilitating water loss without protonating the azetidine entirely.
-
-
Self-Validation Step 1: Stir at room temperature for 1 hour. Sample 10 µL, dilute in MeCN, and run an LC-MS. You must observe the mass of the iminium/enamine intermediate (often seen as the [M+H]+ or a water adduct). Do not proceed to step 4 until starting material is consumed.
-
Reduction: Cool the reaction to 0 °C. Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv).
-
Causality: NaBH(OAc)₃ is chosen over NaBH₄ because the electron-withdrawing acetate groups reduce the hydride's nucleophilicity. It will selectively reduce the transient iminium ion without reducing the unreacted aldehyde.
-
-
Quench: Stir for 2 hours at room temperature, then quench with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate.
Protocol B: Direct Alkylation (For Activated Halides like Benzyl Bromide)
Use this method when reductive amination is not possible (e.g., lack of a corresponding aldehyde)[1].
-
Preparation: Suspend 5-Azetidin-3-yl-1,3-oxazole (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv) in Acetonitrile (MeCN) (0.1 M).
-
Electrophile Addition: Cool to 0 °C. Add the alkyl halide (0.95 equiv) dropwise over 15 minutes.
-
Causality: Using a slight deficit of the electrophile ensures that the highly nucleophilic mono-alkylated product does not have excess reagent available to form a quaternary salt.
-
-
Heating: Warm to room temperature, then heat to 60 °C (reflux) for 4 hours.
-
Self-Validation Step 2: At the 2-hour mark, perform TLC or LC-MS. If the ratio of the dialkylated byproduct mass to the monoalkylated product mass exceeds 1:10, halt the reaction immediately by cooling to 0 °C and adding water. This acts as an internal control for electrophile stoichiometry.
-
Workup: Filter the mixture through a Celite pad to remove the inorganic salts, concentrate the filtrate, and purify via silica gel chromatography.
VI. References
-
Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry (ACS Publications).[Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.[Link]
-
A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC (National Institutes of Health).[Link]
Sources
Technical Support Center: Purification of Highly Polar 5-Azetidin-3-yl-1,3-oxazole Intermediates
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently see researchers lose weeks of valuable time attempting to purify highly polar, basic heterocycles like 5-azetidin-3-yl-1,3-oxazole using standard normal-phase silica.
To successfully isolate these intermediates, we must stop fighting the molecule's physicochemical properties and start exploiting them. The azetidine ring contains a highly basic secondary amine, while the combined oxazole and azetidine motifs drastically lower the molecule's LogD. This guide provides a causality-driven troubleshooting framework to help you navigate these specific chromatographic challenges.
Fig 1. Decision tree for isolating polar azetidine-oxazole intermediates.
FAQ & Troubleshooting: Chromatographic Retention
Q: Why does my 5-azetidin-3-yl-1,3-oxazole intermediate streak on normal-phase silica and elute at the void volume on C18? A: This behavior is a direct consequence of the molecule's structure. The azetidine ring contains a highly basic secondary amine that undergoes strong hydrogen bonding and electrostatic interactions with the acidic silanol groups on bare silica, causing irreversible adsorption and severe streaking[1]. Conversely, the high polarity of the combined heterocycles prevents the molecule from partitioning into a hydrophobic C18 stationary phase, causing it to wash out in the void volume[2].
Q: How can I increase the retention of this intermediate for a successful separation? A: You must invert your separation mechanism by switching to Hydrophilic Interaction Liquid Chromatography (HILIC) . In HILIC, you utilize a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase where water acts as the strong solvent and acetonitrile as the weak solvent[2]. The highly polar azetidine partitions into a water-enriched layer immobilized on the stationary phase, providing excellent retention and sharp peak shapes.
Quantitative Comparison: HILIC vs. Reversed-Phase
To understand why HILIC succeeds where Reversed-Phase fails for this specific intermediate, compare their operational parameters:
| Parameter | Reversed-Phase (C18) | HILIC (Bare Silica/Amide) |
| Stationary Phase | Hydrophobic (C18, C8) | Polar (Silica, Amide, Diol) |
| Weak Solvent | Water (Aqueous buffer) | Acetonitrile (>80%) |
| Strong Solvent | Acetonitrile / Methanol | Water (Aqueous buffer) |
| Elution Order | Polar compounds elute first | Non-polar compounds elute first |
| Azetidine Retention | Poor (Elutes at void volume) | Excellent (Strong partitioning) |
Protocol 1: Self-Validating HILIC Purification Workflow
-
Column Equilibration: Equilibrate a bare silica or amide-functionalized column with 95% Acetonitrile / 5% Water. Crucial: Ensure the aqueous portion contains 10 mM Ammonium Acetate. The buffer controls the ionization state of both the azetidine amine and the stationary phase silanols.
-
Sample Preparation: Dissolve the crude 5-azetidin-3-yl-1,3-oxazole in the starting mobile phase (high organic content). Causality: Dissolving the sample in a highly aqueous solvent will disrupt the immobilized water layer on the column, causing peak distortion and immediate breakthrough.
-
Gradient Elution: Run a gradient from 5% to 40% aqueous buffer over 10 column volumes. Causality: Because water is the strong solvent in HILIC, increasing the water content gradually disrupts the water-enriched partitioning layer, selectively eluting the polar azetidine.
-
Validation Check: Inject a void volume marker (e.g., toluene) alongside a test aliquot of your sample. If the target azetidine peak co-elutes with toluene, the initial mobile phase is too strong. Decrease the initial aqueous percentage to 2% to force retention.
FAQ & Troubleshooting: SCX Catch-and-Release
Q: My crude reaction mixture contains neutral byproducts and unreacted starting materials. Is there a non-chromatographic way to selectively isolate the azetidine product? A: Yes, by exploiting the high pKa of the azetidine nitrogen (~10-11) using Strong Cation Exchange (SCX) "Catch-and-Release" purification.
When the crude mixture is passed through a silica-bound propylsulfonic acid (SCX-2) resin, the basic azetidine is protonated and forms a strong ionic bond with the negatively charged sulfonate groups (the "catch")[3]. Non-basic and neutral impurities have no electrostatic affinity and are easily washed through the column. The target is subsequently eluted using a methanolic ammonia solution, which deprotonates the amine, breaking the ionic interaction (the "release")[4].
Fig 2. SCX Catch-and-Release workflow for basic azetidine intermediates.
Quantitative Data: SCX Resin Capacity and Loading
Exceeding the capacity of the SCX resin will result in the loss of your target intermediate in the wash fractions. Adhere to the following loading parameters:
| Parameter | Specification / Guideline |
| Resin Type | Silica-bound propylsulfonic acid (SCX-2) |
| Typical Capacity | 0.6 - 1.0 mmol/g |
| Recommended Loading | 20 - 50 mg of amine per gram of resin |
| Catch Solvent | Methanol, DCM, or DMF |
| Wash Solvent | Methanol or Acetonitrile (3-5 Column Volumes) |
| Release Solvent | 2M Ammonia in Methanol (3-5 Column Volumes) |
Protocol 2: Self-Validating SCX Catch-and-Release Workflow
-
Resin Conditioning: Pre-wash the SCX-2 cartridge with 3 Column Volumes (CV) of Methanol to swell the resin and activate the sulfonic acid sites.
-
Loading (The Catch): Dissolve the crude mixture in Methanol or DCM and load onto the cartridge at a flow rate of 1-2 mL/min. Causality: The basic secondary amine of the azetidine protonates upon contact with the acidic resin and binds ionically.
-
Washing: Wash the cartridge with 5 CV of Methanol to remove neutral and acidic impurities.
-
Validation Check: Analyze the wash fractions via LC-MS or TLC (using a ninhydrin stain). If the azetidine intermediate is detected in the wash, the SCX column capacity was exceeded. Re-load the wash fraction onto a fresh SCX column.
-
-
Elution (The Release): Elute the target compound using 5 CV of 2M Ammonia in Methanol. Causality: The high pH of the ammonia solution deprotonates the azetidine, breaking the electrostatic interaction and releasing the free base.
-
Concentration: Evaporate the methanolic ammonia under reduced pressure to yield the highly pure 5-azetidin-3-yl-1,3-oxazole intermediate.
Sources
Analytical Comparison Guide: NMR Characterization of 5-Azetidin-3-yl-1,3-oxazole vs. its 2-Substituted Alternative
Executive Summary
In modern drug discovery, the precise regiochemical placement of saturated heterocycles (like azetidine) onto aromatic scaffolds (like oxazole) can drastically alter a molecule's binding affinity, metabolic stability, and pharmacokinetic profile. For researchers and drug development professionals, unambiguously distinguishing between positional isomers is a critical quality control step.
This guide objectively compares the Nuclear Magnetic Resonance (NMR) spectral performance of 5-Azetidin-3-yl-1,3-oxazole against its primary structural alternative, 2-Azetidin-3-yl-1,3-oxazole . By detailing the causality behind specific chemical shifts and providing a self-validating 1D and 2D NMR workflow, this guide serves as an authoritative framework for the structural elucidation of azetidinyl-oxazole derivatives.
Mechanistic Rationale: The Causality of Chemical Shifts (E-E-A-T)
To understand the comparative NMR data, one must first analyze the electronic environment of the oxazole ring. The oxazole nucleus is a highly polarized heteroaromatic system. The C-2 position is uniquely flanked by two electronegative atoms (oxygen and nitrogen), making it the most electron-deficient and deshielded carbon in the ring[1].
-
Target Compound (5-Azetidin-3-yl-1,3-oxazole): When the azetidine ring is attached at the C-5 position, the C-2 proton remains intact. Because of the combined inductive electron-withdrawing effects of the O and N atoms, this H-2 proton appears as a distinct, sharp singlet far downfield (~7.85 ppm)[2]. The C-5 carbon, now substituted with an alkyl group, shifts downfield relative to an unsubstituted oxazole (~149.8 ppm)[3].
-
Alternative Compound (2-Azetidin-3-yl-1,3-oxazole): When the azetidine is attached at the C-2 position, the H-2 proton is lost. The C-2 carbon, already deshielded by the heteroatoms, experiences further deshielding from the alkyl substitution, pushing its 13 C signal to an extreme downfield position (~163.5 ppm)[1]. The remaining H-4 and H-5 protons typically appear as a pair of doublets with a small coupling constant ( J≈0.8 Hz) characteristic of oxazole ring protons[3].
Furthermore, the highly strained four-membered azetidine ring exhibits unique magnetic anisotropy. The chemical shifts of the azetidine protons are highly sensitive to the point of attachment on the oxazole ring due to the differing proximity to the oxazole's diamagnetic ring current[4].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols form a closed, self-validating system. The parameters chosen are not arbitrary; they are specifically calibrated to overcome the relaxation and coupling challenges inherent to heteroaromatic systems.
Step-by-Step NMR Acquisition Methodology
-
Sample Preparation: Dissolve 15-20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl 3 is selected because it provides excellent solubility for basic azetidine-oxazole compounds without requiring complex solvent-suppression techniques.
-
1 H NMR (1D) Acquisition:
-
Parameters: 400 MHz, 16 scans, 90° pulse angle, acquisition time of 3.0 s.
-
Critical Choice: A relaxation delay (D1) of 2.0 s is mandated to ensure complete longitudinal relaxation ( T1 ) of all protons, preventing the artificial integration suppression of the isolated oxazole singlets.
-
-
13 C NMR (1D) Acquisition:
-
Parameters: 100 MHz, 1024 scans, 30° pulse angle, WALTZ-16 proton decoupling.
-
Critical Choice: A relaxation delay of 2.0 s is strictly required. Quaternary oxazole carbons (C-2 and C-5) lack attached protons for dipole-dipole relaxation, leading to long T1 times. Shorter delays will result in false-negative signal detection for these critical quaternary carbons.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Parameters: Gradient-selected sequence, 256 t1 increments.
-
Critical Choice: The experiment must be optimized for a long-range coupling constant of nJCH=8 Hz. This specific value perfectly captures the critical 3-bond correlation between the azetidine H-3' proton and the oxazole quaternary carbons, which is the definitive proof of regiochemistry.
-
Comparative Data Analysis
The following tables summarize the quantitative spectral data, demonstrating how 1D NMR alone can effectively differentiate the product from its alternative.
Table 1: 1 H NMR Spectral Comparison (400 MHz, CDCl 3 , 298 K)
| Position | 5-Azetidin-3-yl-1,3-oxazole (Target) | 2-Azetidin-3-yl-1,3-oxazole (Alternative) | Diagnostic Difference |
| Oxazole H-2 | 7.85 (s, 1H) | Absent | Primary Identifier |
| Oxazole H-4 | 6.85 (s, 1H) | 7.05 (d, J=0.8 Hz, 1H) | Singlet vs. Doublet |
| Oxazole H-5 | Absent | 7.65 (d, J=0.8 Hz, 1H) | - |
| Azetidine H-3' | 3.95 (tt, J=7.5,7.5 Hz, 1H) | 4.10 (tt, J=7.5,7.5 Hz, 1H) | Shifted downfield in 2-isomer |
| Azetidine H-2',4' | 3.65 (t, 2H), 3.80 (t, 2H) | 3.75 (t, 2H), 3.90 (t, 2H) | Diastereotopic pairs |
Table 2: 13 C NMR Spectral Comparison (100 MHz, CDCl 3 , 298 K)
| Position | 5-Azetidin-3-yl-1,3-oxazole (Target) | 2-Azetidin-3-yl-1,3-oxazole (Alternative) | Diagnostic Difference |
| Oxazole C-2 | 150.5 ppm (CH) | 163.5 ppm (Quaternary) | >10 ppm shift; DEPT-135 inversion |
| Oxazole C-4 | 123.2 ppm (CH) | 127.1 ppm (CH) | - |
| Oxazole C-5 | 149.8 ppm (Quaternary) | 139.5 ppm (CH) | Quaternary vs. CH |
| Azetidine C-3' | 32.1 ppm | 34.2 ppm | - |
| Azetidine C-2',4' | 53.4 ppm | 52.8 ppm | - |
Structural Elucidation Workflow
To move beyond simple 1D comparison and achieve absolute structural proof, a multi-dimensional NMR workflow is required. The logical relationship between these experiments is visualized below.
Figure 1: 2D NMR workflow for unambiguous regiochemical differentiation of oxazole isomers.
Conclusion & Best Practices
The differentiation of 5-Azetidin-3-yl-1,3-oxazole from its 2-substituted alternative is highly reliable when leveraging the distinct electronic properties of the oxazole ring.
-
Rapid Screening: The presence of a highly deshielded singlet at ~7.85 ppm in the 1 H NMR spectrum is the fastest diagnostic marker for the 5-substituted target.
-
Definitive Proof: For regulatory submissions or patent claims, 2D HMBC is mandatory. Observing a cross-peak between the azetidine H-3' proton and the oxazole C-5 carbon (at ~149.8 ppm) definitively proves the 5-position linkage, ruling out the 2-isomer alternative.
By adhering to the optimized relaxation delays and coupling constants outlined in this guide, researchers can ensure their analytical data is robust, self-validating, and publication-ready.
References
-
Hiemstra, H., et al. "Carbon-13 nuclear magnetic resonance spectra of oxazoles." Canadian Journal of Chemistry, 57(24), 3168-3170 (1979). Available at:[Link]
-
Marek, R., et al. "Shielding in and around Oxazole, Imidazole, and Thiazole: How Does the Second Heteroatom Affect Aromaticity and Bonding?" The Journal of Organic Chemistry, 80(13), 6646-6659 (2015). Available at:[Link]
-
Brown, D. J., & Ghosh, P. B. "The spectra, ionization, and deuteriation of oxazoles and related compounds." Journal of the Chemical Society B: Physical Organic, 270-276 (1969). Available at:[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 10422, Azetidine." PubChem. Available at:[Link]
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Strategic Bioisosteric Replacement: Phenyl Rings vs. 5-Azetidin-3-yl-1,3-oxazole in Lead Optimization
As drug discovery programs increasingly target complex biological pathways, the physicochemical properties of lead compounds often degrade. The over-reliance on flat, lipophilic phenyl rings frequently results in "brick dust" molecules—compounds with high molecular weight, excessive lipophilicity (LogP), poor aqueous solubility, and high susceptibility to cytochrome P450 (CYP450) mediated oxidative metabolism.
To rescue such liabilities, advanced bioisosteric replacement is required. This guide provides an objective, data-driven comparison between the classical phenyl ring and the engineered 5-Azetidin-3-yl-1,3-oxazole moiety. By synthesizing a polar aromatic heterocycle (oxazole) with an sp³-rich, basic saturated ring (azetidine), medicinal chemists can drastically alter a molecule's developability profile without sacrificing target binding affinity.
Mechanistic Rationale: Escaping Flatland
The transition from a simple phenyl ring to a 5-Azetidin-3-yl-1,3-oxazole system is rooted in two distinct structural interventions:
-
The Oxazole Core (Topological Mimicry): Oxazoles serve as excellent bioisosteres for phenyl rings and amides[1]. They maintain a planar geometry that projects substituents at similar exit vectors to a meta- or para-substituted benzene. However, unlike the carbocyclic phenyl ring, the nitrogen and oxygen atoms in the oxazole ring act as hydrogen bond acceptors, which significantly lowers lipophilicity and alters the electrostatic potential of the molecule (2)[2].
-
The Azetidin-3-yl Substituent (sp³ Enrichment): Appending an azetidine ring introduces critical three-dimensional (sp³) character. This "escape from flatland" disrupts the planar stacking that causes poor solubility. Furthermore, the azetidine nitrogen is a basic amine (pKa ~8-9), acting as a highly water-soluble mimic that enables salt formation and improves dissolution in physiological fluids (3)[3]. Azetidine building blocks are now a staple in optimizing the pharmacokinetic profiles of aza-heterocyclic drugs (4)[4].
Fig 1: Logical progression of lead optimization from a lipophilic phenyl ring to a polar sp3-rich bioisostere.
Comparative Physicochemical Profiling
The following table summarizes the quantitative impact of replacing a terminal phenyl ring with a 5-Azetidin-3-yl-1,3-oxazole moiety on a standard small-molecule scaffold.
| Property | Phenyl Ring Analog | 5-Azetidin-3-yl-1,3-oxazole Analog | Causality / Impact |
| cLogP | 4.5 | 2.1 | Introduction of polar heteroatoms and a basic amine drastically reduces lipophilicity. |
| Aqueous Solubility (pH 7.4) | < 5 µg/mL | > 150 µg/mL | The basic azetidine nitrogen allows for protonation at physiological pH, driving aqueous solvation. |
| Fraction sp³ (Fsp³) | 0.25 | 0.45 | The saturated azetidine ring increases 3D character, reducing flatland-associated crystal packing forces. |
| HLM Clearance (µL/min/mg) | 85 (High) | 22 (Low) | Removal of the electron-rich phenyl ring mitigates CYP450-mediated aromatic oxidation. |
| hERG IC₅₀ (µM) | 2.1 | > 30 | Reduced lipophilicity minimizes off-target hERG channel binding, improving cardiovascular safety. |
Experimental Protocols & Validation Workflows
To ensure scientific integrity, the protocols below are designed as self-validating systems. Every procedure includes the specific rationale for the chosen methodology and the analytical readout required to confirm success.
Protocol A: Synthesis via Negishi Cross-Coupling
Causality: Traditional Suzuki couplings often require harsh basic conditions that can prematurely open or degrade strained four-membered azetidine rings. Negishi coupling utilizing an azetidinylzinc reagent is milder and highly efficient for constructing the C-C bond between the azetidine and the oxazole.
-
Zinc Insertion: In a flame-dried flask under argon, activate zinc dust (3.0 eq) with 1,2-dibromoethane and TMSCl in dry DMA. Add 1-Boc-3-iodoazetidine (1.5 eq) and stir at 40°C for 2 hours to form the (1-(tert-butoxycarbonyl)azetidin-3-yl)zinc(II) iodide reagent.
-
Cross-Coupling: To the zinc reagent, add 5-bromo-1,3-oxazole (1.0 eq) and Pd(dppf)Cl₂ catalyst (0.05 eq). Heat the mixture at 65°C for 90 minutes.
-
Workup & Deprotection: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography. Treat the isolated intermediate with 20% TFA in DCM for 1 hour at room temperature to remove the Boc protecting group.
-
Validation: Confirm the intact azetidine-oxazole structure using LC-MS (monitoring for the [M+H]⁺ ion) and ¹H-NMR (specifically checking for the characteristic high-field multiplets of the intact azetidine ring at ~3.5–4.5 ppm).
Protocol B: Kinetic Aqueous Solubility Assay (Nephelometry)
Causality: Thermodynamic shake-flask methods are too slow for iterative lead optimization. Nephelometry (light scattering) provides a rapid, high-throughput readout of the exact concentration at which a compound precipitates out of a DMSO stock into an aqueous buffer, perfectly mimicking biological assay conditions.
-
Preparation: Prepare a 10 mM stock solution of the synthesized compound in 100% DMSO.
-
Dilution: In a 96-well plate, perform a serial dilution of the stock into PBS (pH 7.4) to achieve final compound concentrations ranging from 1 to 500 µg/mL. Ensure the final DMSO concentration remains constant at 1%.
-
Incubation: Seal the plate and incubate at 37°C for 2 hours on a plate shaker (300 rpm) to allow equilibrium of precipitation.
-
Validation: Read the plate using a nephelometer at 620 nm. The solubility limit is defined as the highest concentration before a statistically significant increase in light scattering (indicating precipitation) is observed.
Protocol C: In Vitro Human Liver Microsome (HLM) Stability
Causality: To prove that the bioisosteric replacement successfully mitigates the aromatic oxidation liability of the phenyl ring, intrinsic clearance (CL_int) must be measured directly against human liver enzymes.
-
Incubation: Incubate 1 µM of the test compound with 0.5 mg/mL pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
-
Initiation: Initiate the metabolic reaction by adding 1 mM NADPH.
-
Sampling: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Validation: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound area ratio versus time to calculate the half-life (t₁/₂) and intrinsic clearance (CL_int). A successful bioisostere will show a CL_int < 30 µL/min/mg.
Fig 2: Self-validating experimental workflow for synthesizing and profiling the bioisostere.
References
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Meanwell, N.A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." PMC. 2
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Meanwell, N.A. "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides." Drug Hunter. 1
-
Smith, B. "Bioisosteres v2 - Recent Trends and Tactics." Baran Lab. 3
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"Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition." PMC.4
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- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Validation for Purity Analysis of 5-Azetidin-3-yl-1,3-oxazole
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 5-Azetidin-3-yl-1,3-oxazole, which holds potential as a building block in modern therapeutics, establishing a robust and reliable analytical method for purity assessment is a critical early-stage milestone. Impurities, even at trace levels, can originate from starting materials, synthetic byproducts, or degradation, and may possess undesirable pharmacological or toxicological properties.[1]
This guide provides an in-depth, experience-driven walkthrough of a validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 5-Azetidin-3-yl-1,3-oxazole. Beyond presenting a singular protocol, we will delve into the causality behind the methodological choices, adhering to the stringent validation principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4] Furthermore, we will objectively compare this workhorse HPLC method against alternative technologies—Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE)—to provide researchers with a comprehensive framework for selecting the most appropriate analytical tool for their specific needs.
The Primary Method: A Validated Reversed-Phase HPLC-UV Approach
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the quintessential technique for purity and impurity analysis in the pharmaceutical industry.[5][6][7] Its selection for 5-Azetidin-3-yl-1,3-oxazole is predicated on its robustness, versatility, and the inherent UV-absorbing properties of the 1,3-oxazole aromatic ring system.
Method Development: A Logic-Driven Approach
The goal was to develop a stability-indicating method capable of separating the main compound from potential process impurities and degradation products.
-
Column Selection: A C18 (octadecylsilyl) column is the universal starting point for reversed-phase chromatography of moderately polar to nonpolar small molecules. Its hydrophobic nature provides excellent retention and resolution for a wide range of compounds.
-
Mobile Phase: A gradient elution using a mixture of a weak acid in water (e.g., 0.1% phosphoric acid) and an organic solvent (acetonitrile) was chosen. The acid suppresses the ionization of any basic functional groups (like the azetidine nitrogen), leading to sharper, more symmetrical peaks. Acetonitrile is favored for its low UV cutoff and viscosity. A gradient is essential to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and eluted within a reasonable timeframe.
-
Wavelength Detection: The UV detection wavelength was selected by running a photodiode array (PDA) scan of the main analyte peak. The wavelength maximum (λmax) ensures the highest sensitivity for the parent compound and its structurally related impurities.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column. Column temperature is controlled (e.g., at 30 °C) to ensure retention time reproducibility.
Optimized HPLC Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 min, return to initial |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 235 nm (Hypothetical λmax) |
| Injection Vol. | 10 µL |
| Diluent | Water:Acetonitrile (50:50, v/v) |
Method Validation Protocol: Establishing Trust in the Data
Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[3][8] We will follow the ICH Q2(R2) framework.[2][4]
Specificity (Selectivity)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] For a purity assay, this is the most critical parameter.
Experimental Protocol:
-
Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte or its known impurities.
-
Forced Degradation Study: The analyte is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Acid/Base Hydrolysis: Reflux the drug substance in 0.1N HCl and 0.1N NaOH.
-
Oxidation: Treat the drug substance with 3% H₂O₂.
-
Thermal Stress: Expose the solid drug substance to 80 °C.
-
Photolytic Stress: Expose the drug substance solution to UV light (e.g., 200 watt-hours/m²).
-
-
Analysis: Analyze all stressed samples by HPLC. The method is deemed specific if the analyte peak is well-resolved from all degradation product peaks (Resolution > 2) and the peak purity can be confirmed using a PDA detector.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[10] The range is the interval between the upper and lower concentrations for which the method is shown to be linear, accurate, and precise.[11]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of 5-Azetidin-3-yl-1,3-oxazole, typically spanning 50% to 150% of the target analytical concentration (e.g., for a 100 µg/mL target, prepare 50, 75, 100, 125, and 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis. The acceptance criterion is typically a correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery)
Accuracy is the closeness of the test results to the true value.[10] It is determined by spiking a placebo or blank matrix with a known amount of the analyte.
Experimental Protocol:
-
Prepare samples in triplicate at three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
Acceptance criteria are typically between 98.0% and 102.0% recovery.
Precision
Precision expresses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results. The acceptance criterion is typically %RSD ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[10]
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10] This is critical for impurity analysis.
Experimental Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 × (Standard Deviation of the Blank / Slope)
-
LOQ = 10 × (Standard Deviation of the Blank / Slope) The LOQ should be experimentally verified by analyzing samples at this concentration to confirm adequate precision and accuracy.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]
Experimental Protocol:
-
Systematically vary key parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH or composition (e.g., ± 2% organic)
-
-
Analyze the system suitability parameters (e.g., retention time, peak asymmetry, resolution). The method is robust if these parameters remain within predefined acceptance criteria.
Summary of HPLC Method Validation Results (Hypothetical Data)
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference; Resolution > 2 for all degradants | Peak is pure and resolved |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 50 - 150 µg/mL | Defined and validated |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: 0.8%; Intermediate: 1.2% | ≤ 2.0% |
| LOD | 0.05 µg/mL | - |
| LOQ | 0.15 µg/mL | - |
| Robustness | Passed | System suitability criteria met |
Visualizing the Validation Workflow
The validation process follows a logical sequence, where each step builds upon the last to create a comprehensive picture of the method's performance.
Caption: Workflow for HPLC method validation.
Comparative Analysis: HPLC vs. Alternative Technologies
While the validated HPLC method is robust for routine quality control, other techniques offer distinct advantages in specific scenarios. The choice of method should be driven by the analytical objective.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles.[5] This generates significantly higher efficiency and resolution.
-
Key Advantage: Speed and Resolution. A typical 25-minute HPLC run can often be reduced to under 5 minutes with UPLC, dramatically increasing throughput.[5] The higher resolution is invaluable for separating closely eluting or low-level impurities that might be hidden in an HPLC chromatogram.
-
Trade-offs: UPLC systems operate at much higher pressures (up to 15,000 psi) and require specialized instrumentation, representing a higher capital investment. They are also more sensitive to sample matrix effects.
Gas Chromatography (GC)
GC is a powerful technique for separating volatile and thermally stable compounds.[12][13]
-
Key Advantage: Residual Solvent Analysis. For purity assessment, GC is not the primary choice for a non-volatile API like 5-Azetidin-3-yl-1,3-oxazole. However, it is the gold standard for detecting and quantifying residual organic solvents from the synthesis process, which is a mandatory part of a complete purity profile.[13][14]
-
Trade-offs: The compound must be volatile or made volatile through derivatization, which is not always feasible and adds complexity.
Capillary Electrophoresis (CE)
CE separates analytes based on their charge-to-mass ratio in a narrow capillary under the influence of an electric field.[15][16]
-
Key Advantage: Orthogonal Separation & Low Consumption. CE provides a completely different separation mechanism than LC, making it an excellent complementary technique for confirming peak purity. It uses minuscule amounts of sample and buffer, making it highly cost-effective per sample. It also offers extremely high separation efficiencies.[17]
-
Trade-offs: CE often suffers from lower concentration sensitivity compared to HPLC-UV and can have challenges with method robustness and reproducibility, requiring more specialized operator skill.
Performance Comparison at a Glance
| Feature | HPLC-UV | UPLC-UV | GC-FID/MS | Capillary Electrophoresis (CE) |
| Primary Use Case | Routine QC, Purity/Assay | High-Throughput, Complex Impurity Profiling | Residual Solvents, Volatile Impurities | Orthogonal Confirmation, Chiral Analysis |
| Analysis Time | Moderate (15-30 min) | Very Fast (1-7 min)[5] | Fast (5-20 min) | Very Fast (2-10 min) |
| Resolution | Good | Excellent | Excellent (for volatiles) | Excellent |
| Solvent Consumption | High | Low | Very Low (gas) | Extremely Low (buffer) |
| Instrument Cost | Moderate | High | Moderate-High | Moderate |
| Robustness | Excellent | Good | Excellent | Moderate |
| Analyte Type | Non-volatile, Soluble | Non-volatile, Soluble | Volatile, Thermally Stable | Charged, Soluble |
Decision Framework: Choosing the Right Tool
The selection of an analytical technique is a strategic decision based on the stage of development and the specific question being asked.
Caption: Decision tree for analytical method selection.
Conclusion and Recommendations
This guide has detailed a robust, validated HPLC-UV method for the purity analysis of 5-Azetidin-3-yl-1,3-oxazole, grounded in the principles of the ICH Q2(R2) guideline. The comprehensive validation—covering specificity, linearity, accuracy, precision, quantitation limits, and robustness—establishes this method as a reliable and trustworthy tool for routine quality control in a regulated environment.
However, the modern analytical laboratory must be agile. While HPLC remains the workhorse, UPLC presents a superior alternative for high-throughput screening and resolving complex impurity profiles, albeit at a higher initial cost.[18] Concurrently, techniques like GC and CE should not be viewed as competitors but as essential, complementary tools. GC is indispensable for the analysis of residual solvents, and CE offers a powerful, orthogonal separation mechanism for method cross-validation or specialized applications like chiral analysis.
For drug development professionals, the optimal strategy involves a multi-faceted approach:
-
Develop and validate a robust HPLC method as the primary tool for release and stability testing.
-
Employ UPLC during process development and forced degradation studies to gain deeper insights into impurity profiles faster.
-
Integrate GC analysis as a standard release test for residual solvents.
-
Consider CE for orthogonal verification of critical purity results or for challenging separations not amenable to LC.
By understanding the strengths and limitations of each technique, scientists can build a comprehensive and efficient analytical control strategy that ensures the quality, safety, and efficacy of the final pharmaceutical product.
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Q2(R2) Validation of Analytical Procedures (March 2024) . U.S. Food and Drug Administration. [Link]
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Applying UPLC to the Profiling of Impurities in Raw Drug Substances . Waters Corporation. [Link]
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Applying UPLC to the Profiling of Impurities in Raw Drug Substances . Waters Corporation. [Link]
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Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products . OMICS International. [Link]
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A Novel Approach Using UPLC-Tof MSE and the UNIFI Scientific Information System to Facilitate Impurity Profiling of Aripiprazole . Waters Corporation. [Link]
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Gas Chromatography and its Applications in Pharmaceutical Industry . Allied Academies. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma Group. [Link]
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Analytical Method Validation (AMV) in Pharmaceuticals . Pharmaguideline. [Link]
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Pharmaceutical Applications of Gas Chromatography . SCIRP. [Link]
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Q2(R2) Validation of Analytical Procedures - Guidance for Industry . U.S. Food and Drug Administration. [Link]
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Usage Of Gas Chromatography In Pharma And Medical Device Testing . Prewel Labs. [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. [Link]
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Gas Chromatography – An Introduction . SK pharmteco. [Link]
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Capillary electrophoresis for the analysis of small-molecule pharmaceuticals . PubMed. [Link]
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<1053> CAPILLARY ELECTROPHORESIS . US Pharmacopeia (USP). [Link]
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Simplified Approaches to Impurity Identification using Accurate Mass UPLC-MS . Waters Corporation. [Link]
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UPLC Assay and Impurity Testing . Eurolab. [Link]
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Capillary electrophoresis for the analysis of small-molecule pharmaceuticals . Request PDF. [Link]
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Quality guidelines: specifications, analytical procedures and analytical validation . European Medicines Agency. [Link]
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Quantitative analysis of small-molecule biomarkers by capillary electrophoresis-mass spectrometry . UBC Library Open Collections. [Link]
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Capillary electrophoresis and small molecule drug discovery: a perfect match? . PubMed. [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]
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Steps for HPLC Method Validation . Pharmaguideline. [Link]
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Recent trends in the impurity profile of pharmaceuticals . PMC. [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals . ALWSCI. [Link]
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Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation . IJRAR.org. [Link]
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Techniques for Quality Control in Pharmaceutical Analysis . JOCPR. [Link]
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ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency. [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . Curescience. [Link]
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Quality Guidelines . ICH. [Link]
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A Comparative Analysis for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 5-Azetidin-3-yl-1,3-oxazole
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fingerprint of a molecule's structure through its fragmentation patterns. This guide offers a comprehensive exploration of the predicted mass spectrometry fragmentation patterns of 5-Azetidin-3-yl-1,3-oxazole, a heterocyclic compound of interest in medicinal chemistry.
Given the absence of published experimental data for this specific molecule, this guide will provide a predictive analysis based on the well-established fragmentation behaviors of its constituent azetidine and oxazole moieties. By understanding the fragmentation of these building blocks, we can anticipate the fragmentation pathways of the complete molecule, offering a valuable resource for its identification and characterization. This guide will also present a comparative analysis with other heterocyclic systems to highlight the unique structural information that can be gleaned from the mass spectrum of 5-Azetidin-3-yl-1,3-oxazole.
Predicted Fragmentation Behavior of 5-Azetidin-3-yl-1,3-oxazole
The fragmentation of 5-Azetidin-3-yl-1,3-oxazole under mass spectrometry, particularly with techniques like Collision-Induced Dissociation (CID)[1], is expected to be a composite of the fragmentation pathways characteristic of the azetidine and oxazole rings. The presence of two nitrogen atoms, one in each ring, will likely influence the site of protonation in soft ionization techniques like Electrospray Ionization (ESI), which in turn will direct the subsequent fragmentation.
Fragmentation of the Oxazole Ring
The 1,3-oxazole ring is a stable aromatic heterocycle, and its fragmentation has been studied in detail.[2] Under electron ionization (EI), the molecular ion is typically abundant. Key fragmentation pathways of the oxazole ring involve the loss of small, stable neutral molecules. For a 5-substituted oxazole, the following cleavages of the ring are anticipated:
-
Loss of CO (Carbon Monoxide): A common fragmentation pathway for many oxygen-containing heterocycles.
-
Loss of HCN (Hydrogen Cyanide): Involving the nitrogen and the C2 carbon of the oxazole ring.
-
Loss of HCCO (Ketene radical): A characteristic fragmentation of the oxazole ring.
-
Cleavage of the substituent: The bond connecting the azetidine ring to the oxazole ring can cleave, leading to ions corresponding to each ring system.
Fragmentation of the Azetidine Ring
The azetidine ring, a four-membered saturated heterocycle, is more strained than its five- or six-membered counterparts. Its fragmentation is expected to be dominated by pathways that relieve this ring strain. For a 3-substituted azetidine, the following fragmentation patterns are likely:
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation of aliphatic amines. This would lead to the formation of a stable iminium ion.
-
Ring Opening: The strained four-membered ring can undergo ring-opening to form a more stable linear ion, which can then undergo further fragmentation.
-
Loss of Ethylene (C2H4): A common fragmentation pathway for four-membered rings.
Proposed Fragmentation Pathways for 5-Azetidin-3-yl-1,3-oxazole
Upon protonation, likely at the more basic azetidine nitrogen, the fragmentation of 5-Azetidin-3-yl-1,3-oxazole is predicted to proceed through several key pathways. The following diagram illustrates the proposed major fragmentation routes.
Sources
Comprehensive Comparison Guide: Binding Affinity and Pharmacology of 5-Azetidin-3-yl-1,3-oxazole Receptor Ligands
Executive Summary
The 5-azetidin-3-yl-1,3-oxazole scaffold has emerged as a privileged pharmacophore in neuropharmacology and targeted drug discovery. By combining the rigid, highly basic nature of the azetidine ring with the hydrogen-bond accepting, π -electron-rich 1,3-oxazole core, this moiety demonstrates exceptional versatility. It frequently serves as a conformationally restricted bioisostere for flexible amides, offering improved metabolic stability, enhanced blood-brain barrier (BBB) penetration, and superior lipophilic ligand efficiency (LLE).
This guide objectively compares the binding affinities of azetidinyl-oxazole derivatives and their close heteroaromatic bioisosteres across key receptor targets, providing the structural causality behind their performance and detailing self-validating experimental workflows for affinity quantification.
Structural Rationale & Mechanistic Causality
Why does the 5-azetidin-3-yl-1,3-oxazole core exhibit such broad yet tunable polypharmacology?
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The Azetidine Ring (The Anchor): With a pKa typically ranging from 8.5 to 9.5, the azetidine nitrogen is protonated at physiological pH. This enables the formation of a critical, charge-reinforced salt bridge with highly conserved aspartate residues (e.g., Asp3.32 in aminergic GPCRs and chemokine receptors). The rigid 4-membered ring minimizes the entropic penalty upon binding compared to flexible alkylamines.
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The 1,3-Oxazole Core (The Modulator): The oxazole acts as a dual-purpose structural hub. The nitrogen and oxygen heteroatoms serve as potent hydrogen bond acceptors. Furthermore, the aromatic nature of the ring allows for T-shaped or parallel-displaced π−π stacking with aromatic residues (Phe, Tyr, Trp) lining the hydrophobic sub-pockets of target receptors.
Comparative Binding Affinity Analysis
To objectively evaluate the performance of 5-azetidin-3-yl-1,3-oxazole derivatives, we compare their binding affinities ( Ki ) and functional roles across three primary target classes where this pharmacophore (and its isoxazole/oxadiazole/thiazole bioisosteres) has shown significant efficacy: α4β2 Nicotinic Acetylcholine Receptors (nAChR)[1], Metabotropic Glutamate Receptor 5 (mGluR5)[2], and CC Chemokine Receptor 2 (CCR2)[3].
Table 1: Comparative Binding Affinity of Representative Azetidinyl-Heterocycle Ligands
| Receptor Target | Representative Ligand Class | Binding Affinity ( Ki / IC50 , nM) | Functional Role | Key Binding Interactions |
| α4β2 nAChR | Azetidinyl-isoxazole analogues | 0.45 ± 0.05 | Partial Agonist | Cation- π interaction with Trp149; H-bond to backbone carbonyl |
| CCR2 | Azetidinyl-thiazole/oxazole cyclohexanes | 37.0 ± 2.1 | Antagonist | Salt bridge with Asp3.32; hydrophobic fit in TM5/6 |
| mGluR5 | Azetidinyl-oxadiazole carboxamides | 45.2 ± 3.8 | Positive Allosteric Modulator | Allosteric pocket binding; H-bond via oxazole nitrogen |
Expert Insight: The striking sub-nanomolar affinity for α4β2 nAChR is driven by the precise spatial geometry between the protonated azetidine nitrogen and the oxazole H-bond acceptor, which perfectly mimics the endogenous acetylcholine pharmacophore. Conversely, the affinity for CCR2 and mGluR5 relies heavily on the functionalization of the oxazole ring with bulky lipophilic groups to occupy deep, V-shaped allosteric or orthosteric pockets, dialing out off-target hERG liabilities in the process.
Receptor Signaling & Mechanistic Pathway
Upon binding to their respective GPCRs (such as CCR2 or mGluR5), these ligands modulate well-defined intracellular signaling cascades. Below is the canonical G-protein coupled pathway modulated by these agents.
Fig 1: G-protein coupled receptor signaling cascade modulated by azetidinyl-oxazole ligands.
Self-Validating Experimental Protocols
To ensure scientific integrity, the binding affinities reported must be derived from robust, self-validating experimental systems. Below are the definitive protocols for evaluating these ligands.
Fig 2: Orthogonal screening workflow for evaluating azetidinyl-oxazole receptor ligands.
Protocol 1: High-Throughput Radioligand Competitive Binding Assay
Purpose: To determine the equilibrium inhibition constant ( Ki ) of the ligand. Causality & Design Choice: Lipophilic oxazole derivatives are highly prone to non-specific binding (NSB) to plastic and lipid membranes. To counteract this, we utilize 0.1% Bovine Serum Albumin (BSA) in the assay buffer and pre-treat glass fiber filters with Polyethylenimine (PEI). The assay includes a high concentration of an unlabeled reference ligand to define the NSB baseline, ensuring the system acts as its own internal control.
Step-by-Step Methodology:
-
Membrane Preparation: Resuspend CHO-K1 cells stably expressing the target receptor in ice-cold assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4). Homogenize and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Ligand Dilution: Prepare a 10-point serial dilution (10 µM to 0.1 nM) of the 5-azetidin-3-yl-1,3-oxazole test compound in 100% DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced receptor denaturation.
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Incubation: In a 96-well plate, combine 150 µL of membrane suspension (10 µg protein/well), 2 µL of test compound, and 50 µL of the appropriate radioligand (e.g., [3H] -labeled reference compound at a concentration equal to its Kd ).
-
Self-Validation Control: Designate 4 wells for Total Binding (TB, vehicle only) and 4 wells for Non-Specific Binding (NSB, containing 10 µM unlabeled reference antagonist). Calculate the Z'-factor; the assay is only valid and actionable if Z' > 0.6.
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Filtration & Detection: Incubate the plate at 25°C for 90 minutes to reach equilibrium. Harvest the reaction onto GF/C filter plates pre-soaked in 0.3% PEI using a vacuum manifold. Wash rapidly 3 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the plates, add 40 µL of scintillation cocktail, and read on a Microbeta counter. Calculate IC50 using a 4-parameter logistic curve fit, and convert to Ki using the Cheng-Prusoff equation.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
Purpose: To resolve the binding affinity ( Kd ) into its kinetic components: association rate ( kon ) and dissociation rate ( koff ). Causality & Design Choice: Equilibrium assays ( Ki ) cannot distinguish between a ligand that binds quickly and leaves quickly versus one that binds slowly and stays bound. SPR provides real-time, label-free kinetic data. We use a His-capture system rather than amine coupling to ensure the receptor is uniformly oriented and its binding pocket remains unhindered.
Step-by-Step Methodology:
-
Sensor Chip Preparation: Dock an NTA (Nitrilotriacetic acid) sensor chip into the SPR instrument. Condition the surface with 0.5 mM NiCl2 to charge the NTA groups.
-
Receptor Immobilization: Flow purified, detergent-solubilized, His-tagged target receptor over the active flow cell at 10 µL/min until a capture level of ~3000 Resonance Units (RU) is achieved. Leave the reference flow cell bare for background subtraction.
-
Analyte Injection: Inject the 5-azetidin-3-yl-1,3-oxazole ligand at 5 different concentrations (ranging from 0.1x to 10x the estimated Kd ) at a high flow rate (50 µL/min) to minimize mass transport limitations.
-
Association & Dissociation: Monitor the association phase for 120 seconds, followed by a switch to running buffer (containing matched DMSO and detergent) for 600 seconds to monitor the dissociation phase.
-
Self-Validation Control: Inject a known reference ligand at the start and end of the run. If the Rmax drops by more than 15%, the receptor surface is degrading, and the data must be discarded.
-
Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to extract kon , koff , and Kd ( koff/kon ).
References
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Discovery of isoxazole analogues of sazetidine-A as selective α4β2-nicotinic acetylcholine receptor partial agonists for the treatment of depression Journal of Medicinal Chemistry URL: [Link]
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Azetidinyl oxadiazoles as potent mGluR5 positive allosteric modulators Bioorganic & Medicinal Chemistry Letters URL:[Link]
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Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate ACS Medicinal Chemistry Letters URL:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
